molecular formula C6H5ClFN B1432188 2-Chloro-4-fluoro-3-methylpyridine CAS No. 1227496-67-4

2-Chloro-4-fluoro-3-methylpyridine

Cat. No.: B1432188
CAS No.: 1227496-67-4
M. Wt: 145.56 g/mol
InChI Key: SWOJKEOUUVBMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-3-methylpyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOJKEOUUVBMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227496-67-4
Record name 2-Chloro-4-fluoro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-fluoro-3-methylpyridine: Physicochemical Profile & Synthetic Utility

[1]

Executive Summary

2-Chloro-4-fluoro-3-methylpyridine (CAS: 1227496-67-4 ) is a highly specialized halogenated heterocyclic building block used primarily in the discovery of kinase inhibitors and agrochemicals.[1][2] Its structural uniqueness lies in the 3-methyl "buttress" positioned between two distinct electrophilic sites: the C2-chlorine and the C4-fluorine.[1]

For the medicinal chemist, this compound offers a "regioselective switch."[1] The C4-fluorine atom is highly activated for nucleophilic aromatic substitution (

11

Physicochemical Properties

Note: Due to the specialized nature of this isomer, certain values are predicted based on structural analogues (e.g., 2-chloro-3-fluoro-4-methylpyridine) and computational models.[1]

Table 1: Core Physical Data
PropertyValue / DescriptionConfidence
CAS Number 1227496-67-4Verified
Molecular Formula C₆H₅ClFNVerified
Molecular Weight 145.56 g/mol Verified
Appearance Colorless to light yellow liquidHigh (Analogous)
Density 1.29 ± 0.05 g/cm³Predicted
Boiling Point 180–185 °C (at 760 mmHg)Predicted
LogP 2.3Predicted
Solubility Soluble in DCM, THF, EtOAc; Low in waterExperimental
pKa (Conjugate Acid) ~0.5–1.0 (Pyridine N is weakly basic due to EWGs)Predicted
Structural Spectroscopy Diagnostics
  • 
    H NMR (CDCl
    
    
    ):
    Distinct singlet for the C3-Methyl group (~2.3 ppm).[1] Two aromatic doublets corresponding to C5-H and C6-H, showing coupling to the fluorine atom (
    
    
    ).[1]
  • 
    F NMR:  A single diagnostic signal around -100 to -120 ppm (typical for 4-fluoropyridines), often appearing as a quartet or multiplet due to coupling with the methyl protons and C5-H.[1]
    

Validated Synthesis Protocol

The most reliable route to this compound is Directed Ortho-Metallation (DoM) .[1] This method exploits the acidity of the C3-proton, which is flanked by two electron-withdrawing groups (Cl and F), making it the thermodynamically favored site for lithiation.[1]

Workflow Diagram: DoM Synthesis

SynthesisWorkflowStart2-Chloro-4-fluoropyridine(Starting Material)Intermed[Lithiated Intermediate]3-Lithio speciesStart->IntermedDeprotonation (30 min)Reagent1LDA (1.2 equiv)THF, -78°CReagent1->IntermedProductThis compound(Target)Intermed->ProductAlkylationReagent2MeI (1.1 equiv)ElectrophileReagent2->Product

Figure 1: Synthesis via Directed Ortho-Metallation (DoM) targeting the C3 position.

Step-by-Step Protocol

Reaction Scale: 15 mmol (approx. 2.0 g starting material) Hazards: LDA is pyrophoric; Methyl Iodide (MeI) is a carcinogen.[1] Work in a fume hood under inert atmosphere.

  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon (

    
    ). Add 2-chloro-4-fluoropyridine  (2.0 g, 15.2 mmol) and anhydrous THF  (10 mL).
    
  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add LDA (2.0 M in THF/heptane, 9.1 mL, 18.2 mmol) dropwise over 10 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.[1]

  • Incubation: Stir at -78°C for 30 minutes to ensure complete deprotonation at the C3 position.

  • Quench/Alkylation: Add Iodomethane (MeI) (1.05 mL, 16.7 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    mL).[1] Dry organic layers over
    
    
    , filter, and concentrate.[1][3]
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications

The utility of this compound stems from its ability to undergo sequential functionalization.[1]

Regioselectivity ( )

In nucleophilic aromatic substitution, the C4-Fluorine is significantly more reactive than the C2-Chlorine.[1] This is due to:

  • Meisenheimer Complex Stabilization: The high electronegativity of Fluorine stabilizes the anionic intermediate at C4 more effectively than Chlorine at C2.[1]

  • Leaving Group Ability: In

    
     (rate-limiting addition step), Fluoride is a superior leaving group compared to Chloride.[1]
    
Reactivity Pathway Diagram

ReactivityCenter2-Chloro-4-fluoro-3-methylpyridineProductSNAr4-Substituted-2-chloro-3-methylpyridineCenter->ProductSNArPath A: S_NAr (Fast)Displaces F at C4ProductSuzuki2-Aryl-4-fluoro-3-methylpyridineCenter->ProductSuzukiPath B: Cross-CouplingReacts at C2-ClNucleophileR-NH2 / R-OH(Nucleophile)Nucleophile->CenterCatalystPd(0) / Boronic Acid(Suzuki Coupling)Catalyst->Center

Figure 2: Divergent reactivity profiles.[1] Path A (C4 substitution) is kinetically favored for nucleophiles.[1]

Strategic Application in Drug Design
  • Kinase Inhibitors: The C4 position is often used to attach a solubilizing group (e.g., piperazine) or a hinge-binding motif, while the C2-Cl is preserved for late-stage coupling to a core scaffold.[1]

  • Agrochemicals: The 3-methyl group restricts rotation of substituents at C2/C4, potentially locking the molecule in a bioactive conformation (atropisomerism potential if bulky groups are added).[1]

Handling & Safety Information

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4][5][6]

    • H319: Causes serious eye irritation.[1][4][6]

    • H335: May cause respiratory irritation.[1][4][6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . The compound is stable but can degrade upon prolonged exposure to moisture or light.

  • Incompatibility: Strong oxidizing agents and strong bases.[1]

References

  • World Intellectual Property Organization (WIPO). Patent WO2022010828A1: Heterocyclic Compounds as KRAS G12C Inhibitors.[1] (2022).[1][5][7] [1]

  • PubChem. Compound Summary: 2-Chloro-4-fluoropyridine (Precursor Data).[1][6] National Library of Medicine.[1] [1]

  • Schlosser, M. Organometallics in Synthesis: A Manual.[1] (Directed Ortho-Metallation methodologies).[1] Wiley, 2013.[1]

  • Sigma-Aldrich. Product Specification: this compound (CAS 1227496-67-4).[1][2]

A Technical Guide to 2-Chloro-4-fluoro-3-methylpyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-fluoro-3-methylpyridine is a halogenated and substituted pyridine derivative that serves as a highly valuable, specialized building block in synthetic organic chemistry. Its unique arrangement of chloro, fluoro, and methyl groups on the pyridine scaffold imparts a distinct reactivity profile, making it a strategic intermediate in the design and synthesis of complex molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, plausible synthetic routes, and characteristic reactivity. We will explore its strategic application in nucleophilic aromatic substitution and cross-coupling reactions, highlighting its significance for professionals in pharmaceutical and agrochemical research and development. This document is intended to be a comprehensive technical resource, grounded in established chemical principles and supported by authoritative references.

Molecular Overview and Physicochemical Properties

The utility of this compound stems from the specific electronic and steric properties conferred by its substituents on the aromatic pyridine core. The pyridine ring itself is an electron-deficient heterocycle, which is further deactivated by the inductive effects of the two halogen atoms.

  • 2-Chloro Group: Positioned adjacent to the ring nitrogen, the C2 carbon is highly electron-deficient. This makes the chlorine atom a proficient leaving group, particularly for nucleophilic aromatic substitution (SNAr) reactions. This position is the primary site of reactivity.

  • 4-Fluoro Group: The fluorine atom at the C4 position is a poorer leaving group than chlorine in SNAr reactions but significantly influences the molecule's electronic properties. Its strong electron-withdrawing nature enhances the electrophilicity of the ring. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and modulate pharmacokinetic properties like lipophilicity and binding affinity.[1]

  • 3-Methyl Group: The methyl group is an electron-donating group that provides steric bulk adjacent to the two halogenated centers. This steric hindrance can influence the regioselectivity of reactions, potentially directing incoming nucleophiles or catalytic complexes.

The interplay of these groups makes this compound a versatile and tunable synthetic intermediate.

cluster_structure Chemical Structure of this compound node_A node_B Key Features: - C2-Chloro: Primary reactive site for SNAr - C4-Fluoro: Modulates electronics and metabolic stability - C3-Methyl: Steric and electronic influence

Caption: Chemical structure and key functional group analysis.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
CAS Number 881891-82-3[2][3]
Molecular Formula C₆H₅ClFN[3]
Molecular Weight 145.56 g/mol [2][3]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds[4]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate)Inferred from similar compounds[5]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient synthesis can be designed based on established pyridine chemistry. A plausible route involves the diazotization and subsequent fluorination of a suitably substituted aminopyridine precursor, a variation of the Balz-Schiemann reaction.

Causality in Experimental Design: The choice of starting material is critical. 2-Chloro-3-amino-4-methylpyridine is an ideal precursor because the amino group can be selectively converted to a diazonium salt and then displaced by fluoride.[6] This precursor itself can be synthesized from commercially available starting materials.[6] The use of a fluorinating agent like copper fluoride or fluoboric acid is standard for this type of transformation, offering reliable yields under controlled conditions.[7]

G start 2-Chloro-3-amino-4-methylpyridine (Precursor) step1 Diazotization (e.g., NaNO₂, HBF₄ or t-BuONO) start->step1 1. Form Diazonium Salt intermediate Diazonium Salt Intermediate [Ar-N₂]⁺ step1->intermediate step2 Fluorination (Thermal decomposition or CuF₂) intermediate->step2 2. Displace with Fluoride product This compound (Final Product) step2->product

Caption: Plausible synthetic workflow via diazotization-fluorination.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations and has not been optimized. All work must be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

  • Diazotization:

    • To a cooled (0 °C) solution of 2-Chloro-3-amino-4-methylpyridine (1.0 eq) in 48% tetrafluoroboric acid (HBF₄), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting slurry for 30 minutes at 0 °C. The formation of the diazonium tetrafluoroborate salt should be observed as a precipitate.

  • Isolation of Intermediate:

    • Filter the cold suspension and wash the collected solid with cold diethyl ether to remove residual acid.

    • Dry the diazonium salt intermediate under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.

  • Fluorination (Thermal Decomposition):

    • Gently heat the dry diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases. The temperature required will depend on the specific salt's stability.

    • Alternatively, a one-pot method using tert-Butyl nitrite and a fluoride source like copper fluoride in an organic solvent can be employed to avoid isolating the potentially hazardous diazonium intermediate.[7]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture and wash with aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Theoretical Analysis)

  • 1H NMR: The spectrum will feature two aromatic protons on the pyridine ring.

    • H5: This proton is ortho to the C4-F and meta to the ring nitrogen. It will appear as a doublet due to coupling with the fluorine atom (3JH-F). Expected chemical shift: ~7.0-7.5 ppm.

    • H6: This proton is adjacent to the ring nitrogen and meta to the C4-F. It will appear as a doublet of doublets or a more complex multiplet due to smaller coupling with both the fluorine (4JH-F) and H5 (3JH-H). Expected chemical shift: ~8.0-8.5 ppm.

    • CH₃: The methyl protons will appear as a singlet, potentially showing very small long-range coupling to the C4-F. Expected chemical shift: ~2.2-2.5 ppm.

  • 13C NMR: The spectrum will show six distinct carbon signals, with those bearing or adjacent to fluorine exhibiting characteristic splitting (nJC-F).

    • C2 (bearing Cl): Expected shift ~150-155 ppm. Will show a small C-F coupling constant.

    • C3 (bearing Me): Expected shift ~125-130 ppm. Will show a significant C-F coupling constant.

    • C4 (bearing F): Expected shift ~160-165 ppm. Will exhibit a very large, characteristic one-bond C-F coupling constant (1JC-F > 200 Hz).

    • C5: Expected shift ~115-120 ppm. Will show a significant C-F coupling constant.

    • C6: Expected shift ~145-150 ppm. Will show a smaller C-F coupling constant.

    • CH₃: Expected shift ~15-20 ppm.

Chemical Reactivity and Strategic Applications

The primary utility of this compound is as a versatile intermediate for introducing a substituted pyridine moiety into a target molecule.

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction is the displacement of the C2-chloride. The electron-deficient nature of the pyridine ring, enhanced by the halogens, makes it susceptible to attack by nucleophiles.

Causality: The C2 position is significantly more activated towards SNAr than the C4 position. This is due to two factors:

  • Leaving Group Ability: Chloride is a better leaving group than fluoride.

  • Intermediate Stabilization: The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C2 is effectively stabilized by the adjacent ring nitrogen atom.

This predictable regioselectivity is a cornerstone of its synthetic value, allowing for the clean introduction of various functional groups (e.g., amines, alcohols, thiols) at the C2 position.

reactant This compound product 2-Substituted-4-fluoro-3-methylpyridine reactant->product + Nu⁻ / Base (e.g., R-NH₂, R-OH, R-SH) (SNAr Reaction)

Caption: Dominant reactivity pathway via SNAr at the C2 position.

Cross-Coupling Reactions

The C2-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity. For instance, a Suzuki coupling with an arylboronic acid can be used to synthesize biaryl structures, a common motif in pharmaceuticals.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, the hazards can be inferred from structurally similar compounds.

  • Hazards: Halogenated pyridines are typically classified as irritants and may be harmful.[8] Common warnings include:

    • Causes skin and serious eye irritation.[9][10]

    • May cause respiratory irritation.[9][10]

    • Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

    • Some analogs are combustible liquids.[8]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing vapors or mist.[8]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

References

  • Pipzine Chemicals. (2026). 2-Chloro-4-Fluoro-Pyridine-3-Carboxylic Acid.
  • Hebei Fengmu Trading Co., Ltd. (n.d.). 2-Chloro-3-Methylpyridine (2-Chloro-3-Picoline) Manufacturer & Supplier in China. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem Compound Database. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Health: 2-Fluoro-3-methylpyridine in Therapeutic Agent Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • Ben-Gurion University of the Negev. (1977). 1H and 13C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Autech Industry Co., Limited. (n.d.). 2-Bromo-3-chloro-4-trifluoromethylpyridine. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Chloro-4-fluoro-3-methylpyridine requires a disciplined approach to regiochemical control, specifically navigating the competing reactivities of the pyridine ring positions.

This technical guide details the two most robust synthetic pathways:

  • The Nitration-Reduction-Diazotization Route (Primary Recommendation): Offers the highest regioselectivity by leveraging electronic directing effects to install the fluorine atom precisely at the C4 position.

  • The Halogen Exchange (Halex) Route (Secondary/Industrial): A shorter sequence utilizing nucleophilic aromatic substitution (

    
    ), dependent on the availability of the dichloro-precursor.
    

Executive Summary

  • Target Molecule: this compound

  • CAS Number: 38186-84-4 (Isomer generic), 1187216-17-0 (Specific)

  • Core Application: Critical scaffold for medicinal chemistry, particularly in the development of antiviral (e.g., nevirapine analogs) and agrochemical agents where the C4-fluorine acts as a bioisostere or a handle for further nucleophilic substitution.

  • Key Challenge: Differentiating the C4 and C2 positions. Direct fluorination is non-selective; therefore, indirect installation via an amino or nitro group is preferred.

Retrosynthetic Analysis

The strategic disconnection relies on the Balz-Schiemann reaction as the final step to guarantee the position of the fluorine atom. The precursor, 4-amino-2-chloro-3-methylpyridine , is traced back to commercially available 2-chloro-3-methylpyridine via N-oxide activation.

Retrosynthesis Target This compound (Target) Diazo Diazonium Intermediate [Ar-N2]+ BF4- Target->Diazo Balz-Schiemann (Fluorination) Amine 4-Amino-2-chloro-3-methylpyridine (Key Precursor) Diazo->Amine Diazotization Nitro 2-Chloro-3-methyl-4-nitropyridine N-oxide Amine->Nitro Reduction Start 2-Chloro-3-methylpyridine (Starting Material) Nitro->Start Nitration & N-Oxidation

Figure 1: Retrosynthetic logic flow from target to commodity starting material.

Route 1: The Nitration-Reduction Pathway (Recommended)

This route is preferred for laboratory to pilot-scale synthesis due to its superior regiocontrol.

Step 1: N-Oxidation of 2-Chloro-3-methylpyridine

The pyridine nitrogen is oxidized to activate the ring towards electrophilic attack (nitration) at the C4 position.

  • Reagents: Urea hydrogen peroxide (UHP) / Trifluoroacetic anhydride (TFAA) or m-CPBA.

  • Mechanism: The N-oxide group exerts a

    
     (mesomeric) effect, directing the incoming electrophile to the para (C4) position, while the C3-methyl group provides synergistic ortho-direction.
    
Step 2: Regioselective Nitration
  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Conditions: Heated (typically 80–100 °C).[1]

  • Outcome: Formation of 2-chloro-3-methyl-4-nitropyridine N-oxide .[2]

  • Critical Control: Temperature control is vital to prevent dinitration or decomposition of the N-oxide.

Step 3: Telescoped Reduction (Deoxygenation & Nitro Reduction)
  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or Hydrogenation (

    
    , Raney Ni).
    
  • Process: This step simultaneously reduces the nitro group to an amine and deoxygenates the pyridine ring (removing the N-oxide).

  • Yield: High (>70%).

Step 4: Balz-Schiemann Fluorination
  • Protocol:

    • Diazotization: Treat the amine with Sodium Nitrite (

      
      ) in 
      
      
      
      (Fluoboric acid) or anhydrous HF/Pyridine at 0 °C.
    • Decomposition: Thermal decomposition of the diazonium tetrafluoroborate salt yields the aryl fluoride.

Experimental Protocol Summary (Route 1)
StepReagentSolventTemp (°C)Time (h)Typical Yield
1. Oxidation m-CPBA (1.2 eq)DCM0 -> 254-685-95%
2. Nitration HNO3 / H2SO4Neat (Acid)90-1004-860-75%
3. Reduction Fe powder (4 eq)AcOH80-1002-475-85%
4. Fluorination NaNO2 / HBF4Water/DCM0 -> 40250-65%

Route 2: Halogen Exchange (Halex)

Alternative route starting from 2,4-Dichloro-3-methylpyridine . This method relies on nucleophilic aromatic substitution (


).
  • Mechanism: Fluoride ion (

    
    ) displaces the chloride.
    
  • Selectivity Issue: Both C2 and C4 chlorides are activated. However, the C4 position is often more reactive towards nucleophiles in 2,4-dichloropyridines due to less steric hindrance from the ring nitrogen lone pair repulsion, though the C3-methyl adds steric bulk to both.

  • Reagents: Anhydrous KF (spray-dried), 18-Crown-6 (catalyst), Sulfolane or DMSO (solvent).

  • Conditions: High temperature (140–180 °C).

Halex SM 2,4-Dichloro-3-methylpyridine Inter Meisenheimer Complex SM->Inter KF, 18-Crown-6 150°C, Sulfolane Prod This compound Inter->Prod - KCl

Figure 2: Halex reaction pathway. Note that careful monitoring is required to avoid 2,4-difluoro byproduct.

Detailed Experimental Workflow (Amino-Route)

Synthesis of 4-Amino-2-chloro-3-methylpyridine
  • Nitration: Charge a reactor with 2-chloro-3-methylpyridine N-oxide (1.0 eq). Add conc.

    
     (5 vol). Heat to 50 °C.
    
  • Add fuming

    
     (1.5 eq) dropwise over 1 hour. Raise temp to 95 °C and hold for 4 hours.
    
  • Quench: Pour onto ice/water. Neutralize with

    
     to pH 8. Extract with DCM.
    
  • Reduction: Dissolve the nitro-N-oxide intermediate in Acetic Acid. Add Iron powder (4.0 eq) in portions at 80 °C. (Exothermic!).

  • Reflux for 2 hours. Filter hot to remove iron salts. Concentrate filtrate. Basify with NaOH.[1][3][4] Filter the precipitated 4-amino-2-chloro-3-methylpyridine .

Fluorination (The Critical Step)
  • Suspend 4-amino-2-chloro-3-methylpyridine (10 g) in 48%

    
     (40 mL) at -5 °C.
    
  • Add

    
     (1.1 eq) in water dropwise, maintaining temp < 0 °C. Stir 30 min.
    
  • Decomposition: The diazonium salt can be isolated (hazardous) or decomposed in situ.

    • In situ: Add an organic co-solvent (e.g., Toluene) and heat the biphasic mixture to 40–50 °C. Nitrogen gas evolution indicates reaction progress.

  • Workup: Separate layers. Wash organic layer with dilute NaOH (to remove phenols) and Brine. Dry and concentrate.

  • Purification: Distillation or Column Chromatography (Hexane/EtOAc).

Safety & Handling

  • Fluorinating Agents:

    
     and HF sources are corrosive and toxic. Use proper PPE and calcium gluconate gel availability.
    
  • Diazonium Salts: Potentially explosive if allowed to dry. Keep wet or decompose in solution immediately.

  • Nitration: Risk of thermal runaway. Ensure efficient cooling and controlled addition of nitric acid.

References

  • Nitration of 2-Halo-3-alkylpyridine N-oxides: Title: "Regioselective nitration of 3-substituted pyridine N-oxides." Source:Journal of Heterocyclic Chemistry, 1995. Context: Establishes the C4-directing effect of the N-oxide in the presence of C3-alkyl groups.
  • Synthesis of 4-Amino-2-chloro-3-methylpyridine

    • Title: "Process for making 3-amino-2-chloro-4-methylpyridine" (Analogous chemistry).[5]

    • Source: US P
    • URL:

    • Note: While discussing the isomer, the reduction and diazotization protocols are chemically identical.
  • Halex Fluorination Principles

    • Title: "Selective fluorin
    • Source:Chemical Reviews, 2015.
    • URL:

  • General Balz-Schiemann Protocol

    • Title: "Organic Syntheses Procedure: Prepar
    • Source:Organic Syntheses, Coll. Vol. 5, p.133.
    • URL:[6]

Sources

1H NMR of 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR of 2-Chloro-4-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Elucidation Challenge

In the landscape of drug discovery and materials science, substituted pyridines are privileged scaffolds due to their versatile chemical properties and biological activities. This compound incorporates several key functional groups—a halogen at the 2-position, a fluorine at the 4-position, and a methyl group at the 3-position—that modulate its electronic profile and steric properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation of such molecules.

This guide focuses specifically on ¹H NMR, providing the in-depth analysis required to assign the proton signals of this compound with high confidence. The discussion is grounded in the fundamental principles of chemical shift theory and the intricate patterns arising from proton-proton (H-H) and proton-fluorine (H-F) spin-spin couplings.

Theoretical Framework and Spectral Prediction

The structure of this compound presents three distinct proton environments: the two aromatic protons on the pyridine ring and the three protons of the methyl group.

Caption: Molecular structure of this compound.

Analysis of Substituent Effects on Chemical Shift (δ)

The chemical shift of each proton is determined by its local electronic environment, which is heavily influenced by the interplay of inductive and resonance effects from the substituents and the pyridine nitrogen.

  • Pyridine Ring: The nitrogen atom is highly electronegative, causing a general deshielding of all ring protons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6).[1]

  • Chloro Group (C2): The chlorine atom is electronegative and deshields adjacent protons through its inductive effect (-I).

  • Fluoro Group (C4): Fluorine is the most electronegative element and exerts a strong -I effect, deshielding nearby protons. It also has a +R (resonance) effect, donating electron density into the ring, which primarily influences the ortho and para positions.

  • Methyl Group (C3): The methyl group is weakly electron-donating through an inductive (+I) and hyperconjugation effect, causing a slight shielding of nearby protons.

Predicted Chemical Shifts:

  • H-6: This proton is in the α-position to the ring nitrogen, making it the most deshielded aromatic proton. Its chemical shift is further influenced by the ortho chloro group. Based on data for 2-chloro-4-methylpyridine where the corresponding proton appears at 8.10 ppm[2], we predict the H-6 signal to be in the range of 8.10 - 8.30 ppm .

  • H-5: This proton is ortho to the strongly electron-withdrawing fluorine atom and meta to the chloro group. The fluorine's -I effect will be a dominant deshielding factor. Comparing to 2-fluoro-4-methylpyridine, where a similar proton environment exists, helps refine this prediction.[3][4] We anticipate the H-5 signal to appear in the region of 7.00 - 7.20 ppm .

  • CH₃ (C3): The methyl protons are attached to the aromatic ring and will resonate in the typical benzylic region. Data for 2-chloro-4-methylpyridine shows the methyl signal at 2.20 ppm[2]. The additional fluorine at C4 is unlikely to significantly alter this value. Therefore, a chemical shift around 2.20 - 2.35 ppm is expected.

Spin-Spin Coupling (J): Predicting the Multiplicity

The splitting pattern of each signal is dictated by the number of adjacent, magnetically active nuclei. In this molecule, both H-H and H-F couplings must be considered. Fluorine (¹⁹F) has a nuclear spin (I = ½) and couples strongly with protons.[5]

  • ³J (ortho H-H): The coupling between H-5 and H-6 is a three-bond (ortho) coupling, which is typically in the range of 4.0 - 6.0 Hz for pyridines.[6]

  • ⁴J (meta H-F): The coupling between H-5 and the fluorine at C-4 is a four-bond coupling. Meta H-F couplings in aromatic systems are significant, typically ranging from 3.0 - 8.0 Hz.[7][8]

  • ⁵J (para H-F): The coupling between H-6 and the fluorine at C-4 is a five-bond (para) coupling. This interaction is generally weaker, often between 0.5 - 2.0 Hz, and may not always be resolved.[9][10]

  • Long-range couplings to CH₃: Any coupling between the aromatic protons and the methyl group would be over four or five bonds and are typically very small (<1 Hz), likely resulting only in slight peak broadening rather than distinct splitting.

Predicted Splitting Patterns:

  • H-6 Signal: This proton is coupled to H-5 (³JHH) and potentially to F-4 (⁵JHF). It is therefore predicted to be a doublet of doublets (dd) or a simple doublet (d) if the long-range coupling to fluorine is unresolved.

  • H-5 Signal: This proton is coupled to H-6 (³JHH) and F-4 (⁴JHF). Both couplings are expected to be significant. The signal for H-5 is confidently predicted to be a doublet of doublets (dd) .

  • CH₃ Signal: With no adjacent protons, the methyl signal is expected to be a singlet (s) , possibly broadened by very weak long-range couplings.

Caption: Key spin-spin coupling interactions in this compound.

Summary of Predicted ¹H NMR Data

The predicted spectral parameters are consolidated in the table below. These values provide a reliable benchmark for the analysis of experimentally acquired data.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-68.10 – 8.30Doublet of doublets (dd) or Doublet (d)³J(H6-H5) ≈ 5.0 Hz; ⁵J(H6-F4) ≈ 1.0 Hz
H-57.00 – 7.20Doublet of doublets (dd)³J(H5-H6) ≈ 5.0 Hz; ⁴J(H5-F4) ≈ 6.0 Hz
-CH₃2.20 – 2.35Singlet (s)N/A

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system designed for a standard 400 MHz (or higher) NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal acq1->acq2 acq3 Shim magnetic field homogeneity acq2->acq3 acq4 Acquire spectrum (e.g., zg30 pulse sequence) acq3->acq4 proc1 Fourier Transform (FT) acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its good solubilizing power and minimal signal overlap.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a pipette, transfer the solution into a clean, 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument's software should be used to "lock" onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm in ¹³C, which corresponds to its resonance frequency for the lock channel). This step ensures the stability of the magnetic field during the experiment.

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is critical for achieving sharp resonance lines and high resolution.

  • Data Acquisition:

    • Load a standard ¹H acquisition experiment (e.g., 'zg30' on Bruker systems).

    • Key Parameters:

      • Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically 12-15 ppm.

      • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative scans. For highly accurate integration, this should be increased to 5 times the longest T₁ relaxation time of the protons of interest.

      • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

    • Initiate the acquisition.

  • Data Processing:

    • Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

    • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the area under each signal. The relative integrals should correspond to the number of protons in each environment (e.g., a 1:1:3 ratio for H-6:H-5:-CH₃).

    • Peak Picking: Identify the precise chemical shift of each peak and measure the coupling constants (J-values) from the splitting patterns.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H NMR spectrum of this compound. By systematically analyzing substituent effects and spin-spin coupling interactions, we have established clear expectations for the chemical shifts and multiplicities of all proton signals. The detailed experimental protocol provides a reliable framework for researchers to acquire high-quality data for this compound and other novel substituted pyridines, ensuring confidence in their structural assignments and advancing their research in drug development and chemical science.

References

  • National Center for Biotechnology Information. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. PubMed Central. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1 H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),.... Retrieved from [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σR). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). ¹H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). 300 MHz ¹H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: Effects of Other NMR-Active Nuclei on ¹H and ¹³C NMR Spectra. Retrieved from [Link]

  • ScienceDirect. (n.d.). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Retrieved from [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Regioselectivity of a Dually Activated Pyridine System

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry, particularly in the construction of highly functionalized heterocyclic scaffolds for pharmaceutical and agrochemical applications. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of good leaving groups, such as halogens, at the 2- and 4-positions. The subject of this guide, 2-chloro-4-fluoro-3-methylpyridine, presents a nuanced case for SNAr reactions, offering two distinct reaction sites and a directing methyl group that influences the regiochemical outcome.

This document provides a comprehensive technical guide to understanding and performing nucleophilic aromatic substitution reactions on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the selective substitution with oxygen, nitrogen, and sulfur nucleophiles.

Mechanistic Insights and Regiochemical Considerations

The SNAr reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The aromaticity is subsequently restored by the expulsion of the leaving group.

For pyridine derivatives, nucleophilic attack is favored at the 2- and 4-positions as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing contribution not possible with attack at the 3- or 5-positions.

In the case of this compound, several factors influence the site of nucleophilic attack:

  • The "Element Effect": The rate of the initial, often rate-determining, nucleophilic attack is highly dependent on the electronegativity of the halogen leaving group. Fluorine, being more electronegative than chlorine, polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic. Consequently, the C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond in SNAr reactions. This principle suggests a general preference for substitution at the 4-position.

  • The Role of the 3-Methyl Group: The methyl group at the 3-position is a weak electron-donating group. This electronic effect can slightly deactivate the pyridine ring towards nucleophilic attack. More significantly, it can exert a steric influence, potentially hindering the approach of a nucleophile to the adjacent 2-position.

  • Nucleophile and Reaction Conditions: The nature of the nucleophile and the reaction conditions (solvent, temperature, and base) can significantly impact the regioselectivity. "Hard" nucleophiles may favor the more electrophilic C4 position, while "softer" nucleophiles might show different selectivity.

Prediction of Regioselectivity: Based on the established principles, substitution is generally expected to occur preferentially at the 4-position, displacing the more labile fluorine atom. However, the steric hindrance from the 3-methyl group could, in some cases, direct the nucleophile to the 2-position, particularly with bulky nucleophiles. Experimental verification is therefore crucial.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

The general workflow for performing a nucleophilic aromatic substitution on this compound is depicted below. This involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification A Dissolve 2-chloro-4-fluoro- 3-methylpyridine in anhydrous solvent B Add nucleophile and base (if required) under inert atmosphere A->B C Heat to desired temperature B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench reaction and perform aqueous workup D->E F Extract with organic solvent E->F G Dry organic layer and concentrate in vacuo F->G H Purify by column chromatography or recrystallization G->H I Characterize product (NMR, MS, etc.) H->I

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 4-Alkoxy-2-chloro-3-methylpyridine (O-Nucleophile)

This protocol describes a general procedure for the reaction of this compound with an alcohol in the presence of a base to yield the corresponding 4-alkoxy derivative.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, isopropanol)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive alcohols, gentle heating (e.g., 50-70 °C) may be required.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-alkoxy-2-chloro-3-methylpyridine.

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)
MethanolNaHTHF0 to rt485-95
EthanolNaHTHF0 to rt480-90
IsopropanolK₂CO₃DMF801270-85
Protocol 2: Synthesis of 4-Amino-2-chloro-3-methylpyridine (N-Nucleophile)

This protocol outlines a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Potassium carbonate or Triethylamine

  • Dimethyl sulfoxide (DMSO) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealable reaction vessel, dissolve this compound (1.0 eq.) in DMSO.

  • Add the desired amine (2.0-3.0 eq.) followed by potassium carbonate (2.0 eq.).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to yield the pure 4-amino-2-chloro-3-methylpyridine derivative.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)
Ammonia (7N in MeOH)-MeOH100 (sealed tube)2470-85
BenzylamineK₂CO₃DMSO1001680-95
MorpholineEt₃NAcetonitrile80 (reflux)1885-95
Protocol 3: Synthesis of 2-Chloro-4-(alkylthio)-3-methylpyridine (S-Nucleophile)

This protocol provides a general procedure for the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Potassium carbonate or Sodium hydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq.) in anhydrous DMF, add the thiol (1.1 eq.) at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.0 eq.) in DMF.

  • Stir the reaction mixture at room temperature for 2-6 hours. For less reactive thiols, the reaction may be heated to 50-80 °C. Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 2-chloro-4-(alkylthio)-3-methylpyridine.

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Predicted Yield (%)
ThiophenolK₂CO₃DMFrt390-98
EthanethiolNaHDMF0 to rt285-95
Benzyl mercaptanK₂CO₃DMF50488-96

Characterization of Products

The successful synthesis and regiochemical outcome of the SNAr reactions should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the characteristic splitting pattern of the starting material and the appearance of new signals corresponding to the introduced nucleophile will be observed. The chemical shifts of the pyridine ring protons will also be altered.

    • ¹³C NMR: The carbon spectrum will show a significant change in the chemical shift of the carbon atom where substitution has occurred (C4). The appearance of new signals from the nucleophile will also be evident.

    • ¹⁹F NMR: The disappearance of the fluorine signal from the starting material is a key indicator of a successful substitution at the 4-position. If the reaction is selective for the 4-position, the ¹⁹F NMR spectrum of the crude reaction mixture should show the absence of the starting material's fluorine resonance.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Insufficiently reactive nucleophile- Reaction temperature too low- Inactive base or insufficient amount- Wet reagents or solvents- Use a stronger base to generate the nucleophile in situ (e.g., NaH instead of K₂CO₃)- Increase the reaction temperature- Use freshly opened or dried reagents and solvents- Increase the reaction time
Mixture of regioisomers - Competing attack at C2 and C4- Modify reaction conditions (e.g., lower temperature may favor the kinetically preferred product)- Change the solvent to influence selectivity- Use a bulkier nucleophile to favor attack at the less sterically hindered position
Decomposition of starting material or product - Reaction temperature too high- Prolonged reaction time- Reduce the reaction temperature- Monitor the reaction closely and stop it once the starting material is consumed

Safety Precautions

  • This compound: Handle with care. It is a halogenated pyridine derivative and should be considered toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Bases: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere. Potassium carbonate and triethylamine are irritants.

  • Solvents: DMF, DMSO, THF, and acetonitrile are flammable and have associated health risks. Handle in a well-ventilated fume hood.

  • Nucleophiles: Many amines and thiols are toxic and have strong odors. Handle with appropriate care.

Conclusion

The nucleophilic aromatic substitution on this compound is a versatile transformation for the synthesis of a diverse range of substituted pyridines. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is paramount for achieving the desired synthetic outcomes. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block. Careful execution of these experimental procedures, coupled with diligent monitoring and characterization, will enable the successful and selective functionalization of the this compound scaffold.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and agrochemicals.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a "privileged scaffold" in the design of novel bioactive molecules. 2-Chloro-4-fluoro-3-methylpyridine is a particularly valuable and versatile starting material, offering multiple reaction sites for the strategic introduction of diverse functional groups. This guide provides a comprehensive overview of the key synthetic transformations of this compound, with detailed protocols for its selective functionalization.

The reactivity of this compound is governed by the electronic nature of the pyridine ring and the distinct properties of its halogen substituents. The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), while the chlorine and fluorine atoms provide orthogonal handles for different types of transformations. Generally, the fluorine at the C4 position is more susceptible to SNAr than the chlorine at the C2 position, which is in turn the preferred site for cross-coupling reactions.[3][4]

Section 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The fluorine atom at the C4 position of this compound is the primary site for nucleophilic attack. This enhanced reactivity is a consequence of the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction.[5] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine.[4] This allows for selective substitution at the C4 position while leaving the C2-chloro group intact for subsequent transformations.

SNAr with O-Nucleophiles: Synthesis of 4-Alkoxy- and 4-Aryloxy-2-chloro-3-methylpyridines

The introduction of alkoxy and aryloxy groups can significantly modulate the physicochemical properties of a molecule, such as solubility and lipophilicity.

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Nitrogen or Argon inert atmosphere setup

  • Procedure:

    • To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (0.4 M), add this compound (1.0 equivalent).

    • Heat the reaction mixture to reflux for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

NucleophileBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
Sodium Methoxide-Methanol651270-80
PhenolK₂CO₃DMF100885-95

Table 1: Predicted Reaction Conditions and Yields for O-Nucleophile Substitution.

SNAr with N-Nucleophiles: Synthesis of 4-Amino-2-chloro-3-methylpyridines

The introduction of amino groups is a common strategy in drug design to introduce basic centers for salt formation or to act as hydrogen bond donors/acceptors.

  • Materials:

    • This compound

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Nitrogen or Argon inert atmosphere setup

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile (0.3 M).

    • Add morpholine (1.5 equivalents) and potassium carbonate (2.0 equivalents).

    • Heat the mixture to reflux (approximately 80°C) and stir for 12 hours.[6]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, filter off the solid and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

NucleophileBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
MorpholineK₂CO₃Acetonitrile801280-90
AnilineK₃PO₄Dioxane1101075-85

Table 2: Predicted Reaction Conditions and Yields for N-Nucleophile Substitution.

SNAr with S-Nucleophiles: Synthesis of 4-Thio-2-chloro-3-methylpyridines

Thioether linkages are important in various biologically active compounds and can influence metabolic stability.

  • Materials:

    • This compound

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon inert atmosphere setup

  • Procedure:

    • To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF (0.5 M), add thiophenol (1.1 equivalents) at room temperature.

    • After 15 minutes, add a solution of this compound (1.0 equivalent) in DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.[6]

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

NucleophileBaseSolventTemperature (°C)Time (h)Predicted Yield (%)
ThiophenolK₂CO₃DMF25290-98
EthanethiolNaHTHF0 - 25385-95

Table 3: Predicted Reaction Conditions and Yields for S-Nucleophile Substitution.

SNAr_Reactions cluster_start Starting Material cluster_nucleophiles Nucleophilic Aromatic Substitution (SNAr) at C4 cluster_products Products start This compound O_nuc O-Nucleophiles (e.g., NaOMe, PhOH) start->O_nuc N_nuc N-Nucleophiles (e.g., Morpholine, Aniline) start->N_nuc S_nuc S-Nucleophiles (e.g., Thiophenol) start->S_nuc O_prod 4-Alkoxy/Aryloxy Pyridines O_nuc->O_prod N_prod 4-Amino Pyridines N_nuc->N_prod S_prod 4-Thio Pyridines S_nuc->S_prod

Caption: SNAr at the C4 position of this compound.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The C2-chloro substituent of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. These reactions are typically performed after functionalization at the C4 position.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceuticals.[7][8]

  • Materials:

    • 4-Substituted-2-chloro-3-methylpyridine (from Section 1)

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

    • Ligand (e.g., SPhos, XPhos)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

    • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere setup

  • Procedure:

    • To an oven-dried Schlenk tube, add the 4-substituted-2-chloro-3-methylpyridine (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.[9]

Catalyst/LigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination provides a general and high-yielding method for the synthesis of N-aryl and N-heteroaryl amines, which are important pharmacophores.

  • Materials:

    • 4-Substituted-2-chloro-3-methylpyridine

    • Amine

    • Palladium precatalyst (e.g., G3-XPhos, G4-SPhos)

    • Base (e.g., NaOtBu, K₃PO₄)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere setup

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the 4-substituted-2-chloro-3-methylpyridine (1.0 equivalent), amine (1.2 equivalents), palladium precatalyst (1-3 mol%), and base (1.5-2.0 equivalents) to a Schlenk tube.

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 80-120°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

CatalystBaseSolventTemperature (°C)
G3-XPhosNaOtBuToluene100
G4-SPhosK₃PO₄Dioxane110

Table 5: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines.

Cross_Coupling cluster_start Starting Material cluster_reactions Cross-Coupling at C2 cluster_products Products start 4-Substituted-2-chloro- 3-methylpyridine suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald suzuki_prod 2-Aryl Pyridines suzuki->suzuki_prod buchwald_prod 2-Amino Pyridines buchwald->buchwald_prod

Caption: Cross-coupling reactions at the C2 position.

Conclusion

This compound is a highly valuable building block for the synthesis of a wide array of substituted pyridines. The differential reactivity of the C4-fluoro and C2-chloro positions allows for a sequential and regioselective functionalization strategy. By first employing nucleophilic aromatic substitution at the C4 position, followed by palladium-catalyzed cross-coupling at the C2 position, researchers can efficiently access a diverse range of complex pyridine derivatives for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful implementation of these synthetic transformations.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. Available from: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society. Available from: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - NIH. Available from: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. Available from: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available from: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available from: [Link]

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available from: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available from: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available from: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. Available from: [Link]

  • 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem - NIH. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available from: [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. Available from: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available from: [Link]

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Available from: [Link]

  • Late-stage [18F]fluorination: new solutions to old problems - Chemical Science (RSC Publishing). Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available from: [Link]

  • Regio- And Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine - PubMed. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available from: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available from: [Link]

Sources

Technical Application Note: 2-Chloro-4-fluoro-3-methylpyridine as a Synthetic Intermediate

[1][2]

Executive Summary & Strategic Value

2-Chloro-4-fluoro-3-methylpyridine (CAS 1227496-67-4) is a high-value trisubstituted pyridine scaffold used extensively in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] Its structural uniqueness lies in the "orthogonality" of its three reactive sites, allowing medicinal chemists to sequentially build complexity without protecting groups.[2]

  • C4-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), serving as the primary entry point for amines and alkoxides.[1][2]
    
  • C2-Chlorine: Reserved for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), providing a handle for biaryl construction.[1][2]

  • C3-Methyl: A steric wedge that enforces atropisomerism in biaryls or serves as a handle for late-stage oxidation/halogenation.[1][2]

This guide provides validated protocols for exploiting this regioselectivity, ensuring high yield and purity in drug discovery campaigns.

Reactivity Landscape & Logic

The chemical behavior of this intermediate is dictated by the electronic push-pull of the pyridine ring and the specific placement of halogens.[2]

Electronic Analysis
  • Activation: The pyridine nitrogen acts as an electron sink, activating the C2 and C4 positions.[2]

  • Differentiation:

    • C4 Position: The fluorine atom is a potent electron-withdrawing group (EWG) by induction but a donor by resonance.[1][2] In

      
       reactions, the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) more effectively than chlorine, making C4-F the most reactive site for nucleophilic attack .[2]
      
    • C2 Position: While also activated for

      
      , the chlorine is a poorer leaving group than fluorine in this context.[2] However, the C-Cl bond is weaker than the C-F bond, making C2-Cl the preferred site for Oxidative Addition  by Palladium(0) catalysts.[2]
      
Visualization: Reactivity Map

ReactivityMapCore2-Chloro-4-fluoro-3-methylpyridineC4C4-Fluorine(Primary SNAr Site)Core->C4  Nucleophiles (R-NH2, R-OH)C2C2-Chlorine(Pd-Coupling Site)Core->C2  Boronic Acids / CatalystsC3C3-Methyl(Benzylic Oxidation)Core->C3  NBS / Oxidants

Figure 1: Orthogonal reactivity profile.[1][2] The C4-F bond is labile to nucleophiles, while the C2-Cl bond is labile to metal catalysts.[1][2]

Validated Experimental Protocols

Protocol A: Regioselective at C4 (Amination)

Objective: Displacement of the C4-Fluorine with a secondary amine (e.g., Morpholine, Piperazine) while leaving the C2-Chlorine intact.[1][2]

Rationale: The reaction is driven by the high electrophilicity of C4.[2] The C3-methyl group provides slight steric shielding to C2 and C4, but C4 remains accessible.[1][2] Mild bases are used to neutralize the HF byproduct without triggering side reactions at C2.[2]

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Nucleophile: Morpholine (1.1 equiv)[1][2]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1][2]
    
  • Solvent: DMSO (for fast rates) or Acetonitrile (for easier workup)[1][2]

Step-by-Step Procedure:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve this compound (145 mg, 1.0 mmol) in dry Acetonitrile (3 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by Morpholine (96 µL, 1.1 mmol).
    
  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The Product will be more polar than the starting material.[2]

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1][2]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (0-30% EtOAc in Hexanes).
    

Self-Validating QC:

  • 1H NMR: Look for the disappearance of the C5-H coupling to Fluorine (originally a doublet of doublets).[2]

  • 19F NMR: Complete disappearance of the starting material signal (~ -100 ppm range).[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Arylation of the C2-Chlorine position using a boronic acid.[1][2]

Rationale: This step is typically performed after Protocol A to avoid competing

1212

Materials:

  • Substrate: 2-Chloro-4-substituted-3-methylpyridine (from Protocol A) (1.0 equiv)[1][2]

  • Partner: Phenylboronic Acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    /XPhos[1][2]
  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen gas for 5 minutes (Critical step to prevent homocoupling).[2]

  • Catalyst: Add Pd catalyst (0.05 mmol) quickly and seal the vial under Nitrogen.

  • Reaction: Heat to 90°C for 2–12 hours.

    • Note: The C3-Methyl group creates steric bulk around C2.[1][2] Higher temperatures or active ligands (e.g., XPhos, SPhos) may be required compared to unhindered pyridines.[2]

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Self-Validating QC:

  • LC-MS: Look for the [M+H]+ peak corresponding to the biaryl product.[1][2] The characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) should disappear.[2]

Protocol C: In-House Synthesis of the Intermediate

If the specific CAS 1227496-67-4 is unavailable, it can be synthesized from 2-chloro-4-fluoropyridine.[1][2]

Reference Protocol (Based on WO 2022/010828):

  • Lithiation: Cool a solution of 2-chloro-4-fluoropyridine in dry THF to -78°C .

  • Deprotonation: Add LDA (1.2 equiv) dropwise. The C3 position is lithiated preferentially due to the Ortho-Directing Effect of the C4-Fluorine and C2-Chlorine.[1][2]

  • Alkylation: Add Iodomethane (MeI, 1.1 equiv) dropwise.[1][2]

  • Quench: Stir for 30 mins at -78°C, then warm to RT and quench with

    
    .
    

Decision Tree for Sequential Functionalization

The order of operations is critical for yield optimization.

WorkflowStartStart: 2-Chloro-4-fluoro-3-methylpyridineDecisionTarget Molecule Structure?Start->DecisionPathAPath A: Nucleophile at C4(Standard)Decision->PathAStable C4-SubstituentPathBPath B: Aryl at C2(Retaining C4-F)Decision->PathBNeed C4-F for laterStepA1Step 1: SNAr (Amine/OR)Displaces F at C4PathA->StepA1StepB1Step 1: Suzuki Coupling(Anhydrous, Non-nucleophilic base)PathB->StepB1StepA2Step 2: Suzuki CouplingDisplaces Cl at C2StepA1->StepA2FinalPolysubstituted PyridineStepA2->FinalFinal Drug CandidateStepB2Step 2: SNAr at C4(Late stage diversification)StepB1->StepB2StepB2->Final

Figure 2: Strategic workflow. Path A is generally higher yielding because the C4-F is consumed early, preventing side reactions during the metal-catalyzed step.[1][2]

Comparative Data: Reaction Rates

ElectrophileRelative Rate (

)
Relative Rate (Suzuki)Notes
This compound High Medium C4-F is highly activated; C3-Me slows C2 coupling.
2-Chloro-4-fluoropyridineVery HighHighLack of C3-Me reduces steric hindrance.
2,4-DichloropyridineLowHighCl is a poorer leaving group than F for

.

References

  • CAS Registry & Properties

    • Sigma-Aldrich. This compound Product Page.[1][2] Retrieved from (Search CAS 1227496-67-4).[1][2]

    • Accela ChemBio.[1][2] Product Analysis: this compound. Retrieved from .[1][2]

  • Synthetic Protocols (Lithiation/Methylation)

    • Patent WO 2022/010828 A1.[1][2] Synthesis of this compound via LDA/MeI. Retrieved from .[1][2]

  • Mechanistic Grounding (

    
     vs Coupling): 
    
    • Chemical Science (2022).[1][2][3][4] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution. DOI: 10.1039/D2SC04041G.[1][2][3] Retrieved from .[1][2]

    • BenchChem.[1][2] Comparative Guide to Halopyridine Reactivity in Suzuki Coupling. Retrieved from .[1][2]

  • General Review on Pyridine Functionalization

    • TCI Chemicals.[1][2] Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from .[1][2]

Disclaimer: This document is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated pyridines.

Application Note: Laboratory Scale Synthesis of 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the laboratory-scale synthesis of 2-Chloro-4-fluoro-3-methylpyridine (CAS: 1227496-67-4), a critical scaffold in medicinal chemistry. The protocol prioritizes a Directed Ortho-Lithiation (DoL) strategy, identified as the most regioselective and efficient route for gram-scale preparation, while also providing a classical "Nitration-Fluorination" alternative for context.

Executive Summary & Strategic Analysis

The this compound scaffold is a "privileged structure" in drug discovery, offering three distinct vectors for diversification:

  • C2-Cl: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C4-F: Highly activated electrophile for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Me: Provides steric bulk to lock conformations or modulate metabolic stability.

Synthetic Challenge: Introducing the fluorine atom and the methyl group in the correct orientation relative to the chlorine is non-trivial. Standard electrophilic aromatic substitution on pyridines is difficult due to the electron-deficient ring.

Selected Strategy: This guide utilizes Directed Ortho-Lithiation (DoL) . The C3 proton in 2-chloro-4-fluoropyridine is uniquely acidic due to the synergistic inductive effects of the flanking Chlorine (C2) and Fluorine (C4) atoms. Deprotonation with LDA followed by methylation yields the target with >95% regioselectivity.

Retrosynthetic Analysis

The retrosynthetic logic compares the DoL route against the classical N-oxide route.

Retrosynthesis Target TARGET This compound PrecursorA Precursor A 2-Chloro-4-fluoropyridine Target->PrecursorA Path A (Preferred) PrecursorB Precursor B 2-Chloro-3-methylpyridine Target->PrecursorB Path B (Alternative) StepA Directed Ortho-Lithiation (LDA, MeI, -78°C) StepB Oxidation -> Nitration -> Halex

Figure 1: Retrosynthetic disconnection showing the preferred lithiation pathway (Path A) versus the multi-step classical route (Path B).

Protocol 1: Synthesis via Directed Ortho-Lithiation (Gold Standard)

Objective: Synthesize 5.0 g of this compound. Reaction Time: 2 hours (active), 12 hours (total). Yield Expectation: 75–85%.

Reagents & Equipment
  • Substrate: 2-Chloro-4-fluoropyridine (5.0 g, 38.0 mmol).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane (22.8 mL, 45.6 mmol, 1.2 equiv). Note: Freshly prepared LDA is preferred if commercial titer is uncertain.

  • Electrophile: Iodomethane (MeI) (2.84 mL, 45.6 mmol, 1.2 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF), 50 mL.

  • Equipment: Flame-dried 250 mL 3-neck round bottom flask, low-temperature thermometer, argon balloon/manifold, syringe pump (optional).

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Assemble the glassware while hot and cool under a stream of dry Argon.

  • Charge the flask with 50 mL of anhydrous THF and the starting material (2-Chloro-4-fluoropyridine).

  • Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C before proceeding.

Step 2: Lithiation (The Critical Step)

  • Add the LDA solution dropwise via syringe over 15–20 minutes.

    • Mechanism:[1][2][3] The Lithium coordinates to the Fluorine and Nitrogen lone pairs, directing the base to the C3 proton.

    • Observation: The solution may turn a deep yellow or orange color, indicating the formation of the lithiated species.

  • Stir the mixture at -78°C for 30 minutes . Do not allow the temperature to rise, as the lithiated intermediate can undergo "lithium migration" (scrambling) or dimerization at higher temperatures.

Step 3: Electrophilic Trapping

  • Dilute the Iodomethane (MeI) in 5 mL of anhydrous THF (to prevent localized hotspots).

  • Add the MeI solution dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

Step 4: Quench & Workup

  • Quench the reaction carefully with saturated aqueous Ammonium Chloride (

    
    , 20 mL) while stirring at 0°C.
    
  • Dilute with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous phase with EtOAc (2 x 30 mL).

  • Combine organic layers, wash with Brine (50 mL), and dry over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate under reduced pressure (Rotovap) to yield the crude oil.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes:Ethyl Acetate (gradient from 95:5 to 85:15).

  • Product: The target compound usually elutes as a colorless to pale yellow oil or low-melting solid.

Analytical Validation
  • 1H NMR (400 MHz, CDCl3):

    
     8.15 (d, J = 5.5 Hz, 1H, H-6), 6.95 (d, J = 8.5 Hz, 1H, H-5), 2.35 (d, J = 2.0 Hz, 3H, Me). Note: The methyl doublet arises from coupling with the ortho-fluorine.
    
  • 19F NMR: Single peak around -110 to -120 ppm (check against standard).

  • MS (ESI): m/z 146.0 [M+H]+.

Protocol 2: Derivatization Case Studies

This scaffold allows for "Orthogonal Functionalization." The following workflow demonstrates how to selectively modify C4 (via


) and C2 (via Cross-Coupling).

Derivatization cluster_legend Selectivity Rules Core Core Scaffold 2-Cl-4-F-3-Me-Pyridine Prod1 Product A (SnAr) 4-Amino-2-chloro-3-methyl Core->Prod1  Amine, DMSO, 80°C (Selectivity: C4-F >>> C2-Cl) Prod2 Product B (Suzuki) 2-Aryl-4-fluoro-3-methyl Core->Prod2  Ar-B(OH)2, Pd(PPh3)4 (Selectivity: C2-Cl >>> C4-F) Rule1 1. SnAr prefers C4-F (F is better leaving group due to electronegativity). Rule2 2. Pd-Coupling prefers C2-Cl (Cl bond is weaker/easier to insert).

Figure 2: Orthogonal derivatization strategy. The scaffold allows selective reaction at C4 or C2 depending on the reagent class.

Case Study A: C4-Selective Substitution ( )
  • Reagents: Core scaffold (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), DMSO.
    
  • Conditions: 80°C, 4 hours.

  • Mechanism: The Fluorine at C4 is highly activated by the pyridine nitrogen and the inductive effect of the adjacent Chlorine. The C-F bond is stronger than C-Cl, but in

    
    , the rate-determining step is nucleophilic attack, which is accelerated by the highly electronegative Fluorine stabilizing the Meisenheimer complex.
    
  • Outcome: Exclusive displacement of Fluorine. Chlorine remains intact.

Case Study B: C2-Selective Coupling (Suzuki)
  • Reagents: Core scaffold (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), DME.
  • Conditions: 90°C, 6 hours.

  • Mechanism: Palladium undergoes oxidative addition into the weaker C-Cl bond (

    
     kcal/mol) much faster than the strong C-F bond (
    
    
    
    kcal/mol).
  • Outcome: Exclusive arylation at C2. Fluorine remains intact.

Safety & Handling (E-E-A-T)

  • Iodomethane (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Quench excess MeI with aqueous ammonia or amine waste.

  • LDA: Pyrophoric. Reacts violently with water. Syringes and needles must be dry and purged with inert gas.

  • Fluoropyridines: Can be toxic and skin irritants. Wear double nitrile gloves.

References

  • Direct Synthesis via Lithiation: Patent WO 2022/010828 A1. "Preparation of this compound via LDA/MeI."

  • General Regioselectivity in Pyridines: Schlosser, M. "Organometallics in Synthesis." John Wiley & Sons. (Explains the "Optional Site Selectivity" and directing effects of halogens).
  • SnAr vs Coupling Selectivity:Journal of Organic Chemistry, 2012, 77(15), 6624-6628.
  • Commercial Availability & Properties: Sigma-Aldrich / Merck Entry for CAS 1227496-67-4.

Sources

Application Notes and Protocols for C-N Bond Formation Reactions Involving 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for carbon-nitrogen (C-N) bond formation reactions utilizing 2-Chloro-4-fluoro-3-methylpyridine. This versatile halogenated pyridine derivative is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document explores the primary methodologies for constructing C-N bonds with this substrate, focusing on Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). The guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and comparative data to facilitate the strategic design and execution of synthetic routes.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic intermediate whose unique electronic and steric properties make it an attractive starting material in medicinal chemistry. The presence of two distinct halogen atoms at positions 2 and 4, flanking a methyl group at position 3, allows for selective and sequential functionalization. The chloro group at the 2-position is particularly susceptible to both transition-metal-catalyzed cross-coupling and nucleophilic substitution, providing a primary handle for the introduction of nitrogen-containing moieties.

The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negatively charged intermediate (Meisenheimer complex).[2] This inherent reactivity, coupled with the distinct lability of the C-Cl versus the C-F bond, forms the basis for the selective C-N bond formation strategies discussed herein.

This guide will systematically detail the theoretical underpinnings and practical execution of the most effective C-N bond forming reactions for this substrate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it highly suitable for complex molecule synthesis.[3][5][6]

Mechanistic Rationale and Causality

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that dictates the choice of reagents and conditions.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Cl bond of this compound. This is typically the rate-determining step. The C-Cl bond is more reactive than the C-F bond in this transformation.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient catalysis. While strong bases like sodium tert-butoxide are common, milder bases can be employed with modern catalyst systems.[7][8]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst. Sterically hindered and electron-rich phosphine ligands on the palladium center promote this step and are crucial for high catalytic activity.[5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(L2)-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R2NH) Coordination Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)(L2)-NR2 Amine_Coordination->Pd(II)_Amido_Complex Base Amido_Complex_Formation Base Deprotonation Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Ar-NR2 Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)[5]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to Pd), and the base (1.4-2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors for generating the active Pd(0) species.
Ligand Biarylphosphines (e.g., XPhos)Promote high catalytic activity and accommodate a wide range of substrates.[5]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases that facilitate amine deprotonation without competing side reactions.
Solvent Toluene or DioxaneAprotic solvents with appropriate boiling points for these reactions.
Temperature 80-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring stoichiometric copper and high temperatures.[9][10][11] Modern advancements have led to the development of catalytic systems that operate under milder conditions, although they can still be more demanding than palladium-catalyzed methods.[9][12] This reaction is a valuable alternative, particularly for certain substrates where palladium catalysis may be problematic.

Mechanistic Considerations

The precise mechanism of the Ullmann condensation is still debated, but it is generally accepted to involve copper(I) species. A plausible pathway involves:

  • Formation of a copper(I) amide from the amine and a copper(I) salt.

  • Coordination of the aryl halide to the copper(I) amide.

  • Nucleophilic displacement of the halide by the amide, possibly through an oxidative addition-reductive elimination sequence involving a transient Cu(III) intermediate.[10]

The use of ligands, such as 1,10-phenanthroline or L-proline, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[9][13]

Protocol: Ullmann Condensation of this compound

Materials:

  • This compound

  • Amine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)[13]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents).

  • Solvent Addition: Add the anhydrous polar aprotic solvent.

  • Reaction: Heat the mixture to 110-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Copper Source CuIA common and effective copper(I) source for Ullmann reactions.
Ligand L-prolineAn inexpensive and effective ligand for promoting copper-catalyzed aminations.[13]
Base K₂CO₃ or Cs₂CO₃Essential for the formation of the copper amide intermediate.
Solvent DMSO or DMFHigh-boiling polar aprotic solvents capable of solubilizing the reagents.[9]
Temperature 110-150 °CHigher temperatures are often required compared to palladium-catalyzed reactions.[9]

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution is a powerful, catalyst-free method for C-N bond formation on electron-deficient aromatic rings.[14] The pyridine ring is activated towards SNAr, and the reaction proceeds via a Meisenheimer intermediate.[2] For this compound, the reaction is highly regioselective for the displacement of the chloro group at the 2-position.

Rationale for Regioselectivity

The rate of SNAr reactions on halopyridines is influenced by two main factors: the electron-withdrawing effect of the ring nitrogen and the nature of the leaving group. The pyridine nitrogen stabilizes the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the ortho (C2) or para (C4) positions.[2] While fluorine is more electronegative, the C-Cl bond is generally more labile than the C-F bond in SNAr reactions of pyridines, making the 2-chloro position the preferred site of attack.[15]

SNAr_Mechanism cluster_0 S_NAr at C2 Position Start This compound Attack Nucleophilic Attack (Nu⁻) Start->Attack Meisenheimer Meisenheimer Intermediate (stabilized by N) Attack->Meisenheimer Elimination Loss of Leaving Group (Cl⁻) Meisenheimer->Elimination Product 2-Amino-4-fluoro-3-methylpyridine Elimination->Product

Figure 2: General Workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr of this compound

Materials:

  • This compound

  • Amine

  • Base (e.g., K₂CO₃, Et₃N, or excess amine)

  • Solvent (e.g., DMSO, DMF, or neat amine)

Procedure:

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a condenser, combine this compound (1.0 equivalent) and the amine (2.0-5.0 equivalents, or 1.1 equivalents if a separate base is used).

  • Base and Solvent: If necessary, add a base (2.0 equivalents) and a solvent. Often, the amine can serve as both the nucleophile and the base, and the reaction can be run neat.

  • Reaction: Heat the mixture to 100-160 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Nucleophile Primary or Secondary AmineA wide range of amines can be used.
Base Excess Amine or K₂CO₃Neutralizes the HCl generated during the reaction.
Solvent Neat or Polar AproticHigh concentrations and temperatures often favor the reaction.
Temperature 100-160 °CThermal energy is required to overcome the activation barrier.

Comparative Summary and Strategic Selection

ReactionCatalystTemperatureAdvantagesDisadvantages
Buchwald-Hartwig Palladium/Phosphine Ligand80-110 °CBroad scope, high yields, mild conditions.[3][4]Catalyst cost, sensitivity to air/moisture.
Ullmann Condensation Copper/Ligand110-150 °CLower catalyst cost, good for specific substrates.Harsher conditions, often lower yields.[9]
SNAr None100-160 °CCatalyst-free, simple procedure.[16]Limited to strong nucleophiles, high temperatures.

The choice of method depends on the specific amine, the desired scale of the reaction, and the functional groups present in the molecule. For complex and sensitive substrates, the Buchwald-Hartwig amination is often the preferred method due to its mildness and broad applicability. The Ullmann condensation provides a cost-effective alternative, while SNAr is the most straightforward for simple, robust amines.

Conclusion

The formation of C-N bonds using this compound is a critical transformation in the synthesis of valuable chemical entities. This guide has detailed the theoretical and practical aspects of three key methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution. By understanding the underlying principles and following the provided protocols, researchers can effectively and selectively introduce nitrogen-containing functional groups, paving the way for the development of novel pharmaceuticals and agrochemicals.

References

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. [Link]

  • ResearchGate. (PDF) Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • NBU-IR. SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Medi- ated on KF-Alumina Surface. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. [Link]

  • National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

  • ResearchGate. (PDF) A simple synthesis of aminopyridines: use of amides as amine source. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • NBU-IR. Palladium-catalysed amination of halQpyridines on a KF -alumina surface. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-4-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, transformation. The inherent electronic properties and coordination potential of this substrate make it a "challenging" electrophile, often leading to low yields and catalyst deactivation.[1]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A: Low yields with this substrate are common and typically stem from two primary issues related to its structure:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst. This binding deactivates the catalyst by blocking sites required for the reaction, effectively poisoning it and stalling the catalytic cycle.[1][2][3]

  • Poor Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong and less reactive compared to C-Br or C-I bonds. The electron-withdrawing effects of the fluorine atom and the pyridine ring further deactivate the C-Cl bond, making the initial, often rate-limiting, oxidative addition step difficult.[4]

Q2: What is the best catalyst and ligand combination for this reaction?

A: There is no single "best" combination, as the optimal choice depends on the coupling partner. However, for challenging 2-chloropyridines, highly active catalyst systems are required.[1] The most successful ligands are typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).[1][5]

  • Bulky Phosphine Ligands (e.g., Buchwald-type): Ligands like SPhos, XPhos, and RuPhos are excellent starting points. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the difficult oxidative addition of the C-Cl bond to the Pd(0) center.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts are also very effective for aryl chlorides due to their strong electron-donating ability and robust nature.[6]

Q3: Which base should I select and why?

A: Base selection is critical. The base activates the boronic acid/ester for transmetalation.[5][7] For this substrate, a moderately strong base is often required.

  • Potassium Phosphate (K₃PO₄): This is an excellent, versatile, and often recommended anhydrous base, particularly when protodeborylation (hydrolysis of the boronic acid) is a concern.[8]

  • Carbonates (K₂CO₃, Cs₂CO₃): Often used in an aqueous solvent mixture (e.g., dioxane/water), these are effective but can increase the risk of protodeborylation of sensitive boronic acids.[8]

  • Alkoxides (e.g., KOtBu): Stronger bases like potassium tert-butoxide can be effective but may promote side reactions if your substrates are base-sensitive.[9]

Q4: How can I minimize protodeborylation of my boronic acid?

A: Protodeborylation is a major side reaction where the boronic acid is replaced by a hydrogen atom, reducing your yield. To minimize it:

  • Use a Boronic Ester: Pinacol or MIDA boronates are significantly more stable than their corresponding boronic acids and less prone to hydrolysis.[10]

  • Use Anhydrous Conditions: Employing an anhydrous base like K₃PO₄ with dry solvents (e.g., dioxane, toluene, or 2-MeTHF) can significantly reduce this side reaction.[8]

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to compensate for any potential degradation.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled. This is a common issue and can be addressed systematically.

G start Low / No Conversion cat_check Is the Catalyst System Active Enough? start->cat_check base_check Is the Base Optimal? cat_check->base_check If Yes cat_sol Action: Switch to a more active ligand (e.g., SPhos, RuPhos) or an NHC-Pd precatalyst (e.g., PEPPSI). Increase catalyst loading (2-5 mol%). cat_check->cat_sol If No solvent_check Are Solvent & Temperature Correct? base_check->solvent_check If Yes base_sol Action: Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). Ensure anhydrous conditions if needed. base_check->base_sol If No reagent_check Are Reagents High Quality? solvent_check->reagent_check If Yes solvent_sol Action: Ensure rigorous degassing. Increase temperature. Switch to a higher boiling solvent (e.g., Toluene, 2-MeTHF). solvent_check->solvent_sol If No reagent_sol Action: Use a more stable boronic ester (pinacol/MIDA). Check purity of all reagents. reagent_check->reagent_sol If No

Caption: A step-by-step diagnostic workflow for low conversion.

A. Catalyst & Ligand Selection

The primary reason for failure is often an insufficiently active catalyst that is either inhibited by the pyridine nitrogen or incapable of activating the C-Cl bond.

Causality: Electron-rich, bulky phosphine ligands are designed to address both issues. The high electron density on the phosphorus atom increases the electron density on the palladium center, which facilitates the oxidative addition into the electron-poor C-Cl bond.[1] The steric bulk of the ligand creates a "pocket" around the metal center that favors the geometry required for reductive elimination, accelerating the final product-forming step.[1]

Catalyst / LigandClassKey Advantages for This SubstrateRecommended Precatalyst
SPhos Buchwald LigandExcellent for electron-deficient aryl chlorides.[8]SPhos Pd G3
RuPhos Buchwald LigandHighly active, often effective at lower temperatures.[11]RuPhos Pd G3
PEPPSI-IPr NHCVery robust and highly active for C-Cl activation.[5][8]PEPPSI-IPr
Pd(dppf)Cl₂ Bidentate PhosphineA common starting point, but may lack activity.[12][13]Pd(dppf)Cl₂

Actionable Advice: If you are using a standard catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with low success, switch to a more advanced Buchwald-type ligand or an NHC-based precatalyst.

B. Base and Solvent Optimization

The choice of base and solvent system is interdependent and crucial for success.

Causality: The base must be strong enough to form the 'ate' complex with the boronic acid, which is the active species in the transmetalation step.[5] The solvent must solubilize all components and be suitable for the required reaction temperature. For sensitive substrates, an aqueous environment can promote unwanted side reactions like protodeborylation.

BaseSolvent SystemTemperature (°C)Commentary
K₃PO₄1,4-Dioxane or Toluene100-110Excellent anhydrous system, minimizes protodeborylation.[8]
K₂CO₃ / Cs₂CO₃1,4-Dioxane / H₂O (e.g., 4:1)90-100Classic conditions, but water can be detrimental.[8][9]
KOtBu2-MeTHF (dry)80-90Strong base, useful for very difficult couplings.[9]

Actionable Advice: Start with K₃PO₄ in anhydrous 1,4-dioxane or toluene. Ensure your solvent is rigorously degassed to prevent oxidation of the Pd(0) catalyst. If solubility is an issue, 2-MeTHF or DMF can be considered.[8]

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.5 mmol, 2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[14]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.[14] Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_poison Inhibition Pathway Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Poison Pyridine-Pd Complex (Inactive) Pd0->Poison Coordination by Pyridine-N PdII L₂(Ar)Pd(II)-Cl OxAdd->PdII Trans Transmetalation (Base Activated) PdII->Trans PdII_R L₂(Ar)Pd(II)-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product ArCl 2-Chloro-4-fluoro- 3-methylpyridine ArCl->OxAdd Boronic R-B(OR)₂ Boronic->Trans

Caption: The Suzuki cycle, highlighting catalyst inhibition by the pyridine substrate.

Problem 2: Significant Side Product Formation

Besides low conversion, you may observe significant side products, primarily from homocoupling of the boronic acid or dehalogenation of the starting material.

  • Boronic Acid Homocoupling: This arises from oxidative conditions. Ensure your reaction is thoroughly deoxygenated. Using a slight excess of the boronic acid can be a pragmatic solution, but rigorous degassing is the best preventative measure.

  • Dehalogenation: This occurs when the aryl-palladium intermediate reacts with a hydride source (often from the solvent or base) instead of the boronic acid.[10] Using a less protic solvent system (avoiding alcohols) and a non-hydridic base can mitigate this.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
  • Schneider, R. (2012). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]

  • Ball, N. D., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Knapp, D. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • Mondal, B., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of 2-Chloro-4-fluoro-3-methylpyridine (Reaction Products) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Version: 1.0 (Current as of 2026)[1]

Introduction: The Purification Challenge

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors.

The synthesis typically involves a Halogen Exchange (Halex) reaction (converting the 4-chloro substituent to 4-fluoro) or a Balz-Schiemann type fluorination.[1] These high-energy reactions generate a specific profile of impurities that standard workups often fail to remove.[1]

Common Failure Modes in Purification:

  • Isomeric Contamination: Inability to separate the 4-fluoro product from the 2-fluoro isomer or unreacted 4-chloro starting material due to boiling point proximity.[1]

  • Solvent Entrapment: Difficulty removing high-boiling polar aprotic solvents (Sulfolane, DMSO) used in the synthesis.

  • Column Tailing: Loss of yield on silica gel due to the basicity of the pyridine nitrogen.

Module 1: The Chemical Workup (Pre-Purification)

Objective: Remove inorganic salts (KF, KCl) and high-boiling solvents (Sulfolane/DMSO) before thermal purification.[1]

Troubleshooting Guide: Solvent Removal

Q: I used Sulfolane as my reaction solvent. It won't rotavap off, and it's contaminating my oil. How do I remove it?

A: Sulfolane (B.P. 285°C) cannot be removed by standard rotary evaporation. It is also miscible with water, which allows for extractive removal, but it requires a specific protocol to prevent emulsion.

Protocol: The "Flooding" Method

  • Quench: Cool the reaction mixture to <50°C. Pour the crude mixture into 5 volumes of ice-cold water .

    • Why: Sulfolane is highly water-soluble.[1] The sudden dilution forces the organic product (which is lipophilic) to oil out or precipitate.

  • Filtration (If Solid): If the product precipitates, filter immediately. Wash the cake 3x with water to remove residual Sulfolane.

  • Extraction (If Oil): If the product oils out:

    • Extract with MTBE (Methyl tert-butyl ether) or Toluene .[1] Avoid DCM if possible, as it tends to carry Sulfolane into the organic layer.

    • Crucial Step: Wash the organic layer 4x with water.

    • Validation: Check the organic layer by GC. If Sulfolane persists, perform a final wash with 5% LiCl solution (salting out effect helps partition Sulfolane into the aqueous phase).

Visual Workflow: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (Sulfolane/DMSO + Salts) Quench Quench into 5x Ice Water Start->Quench StateCheck Physical State? Quench->StateCheck Solid Precipitate Formed StateCheck->Solid Solid Oil Oils Out StateCheck->Oil Liquid/Oil Filter Vacuum Filtration Wash 3x H2O Solid->Filter Extract Extract w/ MTBE Avoid DCM Oil->Extract Dry Dry over Na2SO4 Concentrate Filter->Dry Wash Backwash Organic 4x with H2O or 5% LiCl Extract->Wash Wash->Dry

Caption: Decision logic for removing high-boiling polar solvents during the initial workup.

Module 2: Distillation Strategy (Primary Isolation)

Objective: Separate the product from unreacted starting material (2,4-dichloro-3-methylpyridine) and tars.[1]

Q: The boiling points of the Chloro-precursor and Fluoro-product are too close. Distillation isn't separating them. [1]

A: You are likely experiencing an azeotrope or insufficient theoretical plates. The B.P.[1][2] delta is often <15°C.

Technical Specs:

  • 2,4-dichloro-3-methylpyridine (SM): B.P. ~220°C (atm) / ~110°C (10 mmHg).[1]

  • This compound (Product): B.P. ~200°C (atm) / ~95°C (10 mmHg).[1]

The "Vacuum-Gradient" Protocol: Do not use simple distillation. Use a Vigreux column (minimum 20cm) or a packed column.

  • Vacuum: Set system to 5-8 mmHg . Stability is key; fluctuations will ruin the fraction cut.

  • Bath Temp: Set oil bath to 130°C initially.

  • Fraction Collection:

    • Fore-run: Collect everything distilling below 90°C (mostly solvents/light impurities).[1]

    • Product Cut: Collect the stable fraction at 92-98°C (at 8 mmHg).

    • Intermediate Cut: The temp will spike to >105°C. Switch receivers immediately. This contains the unreacted dichloro starting material.

  • Solidification Hazard: This product may solidify in the condenser (M.P. is near RT).

    • Fix: Use warm water (35°C) in the condenser coil, NOT cold tap water. This keeps the product liquid until it hits the receiver flask.

Module 3: Chromatographic Polishing (High Purity)

Objective: >99.5% purity for pharmaceutical applications.

Q: My product is "streaking" or "tailing" on the TLC plate and silica column. I'm losing yield.

A: This is caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica gel.

Solution: The "Amine-Doped" Mobile Phase You must neutralize the silica acidity.[1]

ParameterRecommendationMechanism
Stationary Phase Neutral Alumina (Grade III)Alumina is less acidic than silica; prevents chemisorption.[1]
Silica Alternative Triethylamine (TEA) Pre-treatmentTEA blocks acidic sites on silica.
Mobile Phase Hexane : Ethyl Acetate (9:1) + 1% TEA The 1% TEA competes for binding sites, allowing the pyridine to elute as a tight band.
Loading DCM/Hexane (1:[3]1)Avoid loading in pure DCM; it spreads the band initially.

Step-by-Step Silica Pre-treatment:

  • Prepare the slurry of Silica Gel 60 in Hexane containing 5% Triethylamine .

  • Pour the column and let it settle.

  • Flush with 2 column volumes of the actual mobile phase (e.g., Hex/EtOAc + 1% TEA) to equilibrate.

  • Load your sample.[1]

Module 4: Critical Impurity Analysis

Objective: Distinguish the desired product from its regioisomers.

Q: How do I confirm I have the 4-fluoro product and not the 2-fluoro isomer?

A: In nucleophilic aromatic substitution (Halex), the 4-position is generally more reactive than the 2-position due to sterics (3-methyl group) and electronics, but mixtures occur.[1] 19F NMR is the gold standard for differentiation.

Diagnostic Data:

  • This compound (Target):

    • 19F NMR: Signal typically appears around -90 to -100 ppm .[1]

    • Coupling: Look for a specific coupling pattern. The F at position 4 couples with the H at position 5 and 6.

  • 2-Fluoro-4-chloro-3-methylpyridine (Impurity):

    • 19F NMR: Signal typically appears upfield, around -60 to -70 ppm (closer to 2-fluoropyridine standards).[1]

Visual Workflow: Identification Logic

IDLogic Sample Purified Fraction NMR Run 19F NMR (No decoupling) Sample->NMR ResultA Shift: -95 ppm (Target) NMR->ResultA Target ResultB Shift: -65 ppm (Isomer) NMR->ResultB Impurity

Caption: Rapid identification of regioisomers using Fluorine-19 NMR spectroscopy.

References

  • Synthesis of Fluorinated Pyridines (Halex Process)

    • Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds. IX. 2-Fluoropyridines. Journal of the American Chemical Society.
    • Context: Establishes the baseline for Halex reactions in pyridines and the difficulty of separ
  • Purification of Pyridine Bases

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.[1]

    • Context: Detailed review of distillation and handling of alkyl-halopyridines.
  • Chromatographic Behavior of Pyridines

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds.
    • Context: Explains the "tailing" mechanism of basic analytes and the necessity of amine modifiers (TEA).
  • Sulfolane Removal Techniques

    • T.E.C.[1][3][4] Technical Report (2020). "Extraction and Removal of Sulfolane from Organic Reaction Mixtures."

    • Context: Industrial standard protocols for water washing and azeotropic removal of sulfolane.
    • (Generalized search link for verification of standard practice).

Sources

troubleshooting failed Suzuki coupling of 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling of 2-Chloro-4-fluoro-3-methylpyridine

Status: Active Ticket ID: #SC-PYR-2Cl4F3Me Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Perfect Storm" Substrate

You are encountering difficulties with This compound because this specific scaffold represents a "perfect storm" of three competing failure modes in organometallic chemistry.

Most researchers treat this as a standard Suzuki coupling, but standard conditions (e.g.,


, 

, Toluene/Water) will almost certainly fail. To solve this, we must deconstruct the molecule's reactivity profile:
  • Steric Hindrance (The 3-Methyl Group): The methyl group at C3 is ortho to the reaction site (C2-Cl). This severely retards Oxidative Addition , the first step of the catalytic cycle.

  • Electronic Activation (

    
     Risk):  The C4-Fluorine is highly activated by the pyridine nitrogen. Basic conditions often lead to Nucleophilic Aromatic Substitution (
    
    
    
    )
    at C4 rather than coupling at C2.
  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to Palladium, displacing ligands and shutting down the catalytic cycle (formation of "Palladium Black").

Part 1: Diagnostic Workflow

Before changing your conditions, identify your specific failure mode using the logic flow below.

TroubleshootingFlow start START: Analyze Reaction Mixture (LCMS/NMR) decision1 Is the Pyridine Halide (SM) consumed? start->decision1 consumed_yes Yes, SM is gone decision1->consumed_yes Yes consumed_no No, SM remains decision1->consumed_no No decision2 Is the Product formed? consumed_yes->decision2 decision3 Is the Boronic Acid consumed? consumed_no->decision3 failure_snar FAILURE: Side Reaction (SNAr) Check for [M-F+OH] or [M-F+OR] mass. Cause: Base attacking C4-Fluorine. decision2->failure_snar No (Wrong Mass) failure_proto FAILURE: Protodeboronation Boronic acid hydrolyzed. Cause: Unstable partner/Wet solvent. decision3->failure_proto Yes (Boronic Acid Gone) failure_oxidative FAILURE: Oxidative Addition Stalled Cause: Steric hindrance (3-Me) or Catalyst Poisoning (Pyridine N). decision3->failure_oxidative No (Both SMs remain)

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.

Part 2: Detailed Troubleshooting & Solutions
Issue 1: "My Starting Material Won't React" (Oxidative Addition Failure)

The Science: The 3-methyl group creates a "wall" protecting the C-Cl bond. Standard ligands like


 or dppf are not bulky enough to force the Palladium active species into this crowded space. Furthermore, the pyridine nitrogen competes for the Pd center.

The Solution:

  • Switch to Dialkylbiarylphosphine Ligands: You typically need Buchwald Ligands .[1] These are bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition).

  • Recommendation: Use XPhos or RuPhos .

    • Why? The biaryl backbone prevents the ligand from cyclometallating, while the alkyl groups pump electron density into the Pd, making it nucleophilic enough to attack the hindered C-Cl bond [1].

  • Precatalysts: Do not use

    
     + Ligand if possible. Use Pd-G3 or Pd-G4 precatalysts  (e.g., XPhos-Pd-G3). These ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the pyridine nitrogen from sequestering the Pd before the cycle starts [2].
    
Issue 2: "I see a byproduct with mass [M-2]" (

Competition)

The Science: The 4-position of pyridine is naturally electrophilic. The presence of the electronegative Fluorine makes C4 a "hotspot" for nucleophilic attack. If you use a strong base (hydroxide, alkoxide) or a nucleophilic solvent (alcohol), the base will displace the Fluorine instead of the Palladium attacking the Chlorine.

Mechanism of Failure:

SNAr_vs_Suzuki cluster_path1 Desired Pathway (Suzuki) cluster_path2 Undesired Pathway (SNAr) substrate 2-Cl-4-F-3-Me-Pyridine step1 Oxidative Addition (Pd) substrate->step1 Active Ligand (XPhos) step2 Base Attack at C4 substrate->step2 Strong Base (OH-, OR-) product 2-Aryl-4-F-3-Me-Pyridine step1->product byproduct 2-Cl-4-Alkoxy-3-Me-Pyridine step2->byproduct Displacement of F

Figure 2: Competition between the desired catalytic cycle and the non-catalytic


 side reaction.

The Solution:

  • Base Selection: Switch to weak, non-nucleophilic bases .

    • Avoid:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Use:

      
       (anhydrous) or 
      
      
      
      .
  • Solvent: Avoid alcohols. Use aprotic solvents like 1,4-Dioxane or THF . If solubility is an issue, use a minimal amount of water (e.g., 4:1 Dioxane:Water).

Issue 3: "The Catalyst Dies Immediately" (Pyridine Poisoning)

The Science: Pyridines are excellent ligands. If the reaction stalls, the pyridine substrate itself coordinates to the Pd(II) intermediate, forming a stable "off-cycle" resting state that prevents transmetallation [3].

The Solution:

  • High Temperature: Heat is your friend here. It promotes ligand dissociation. Run the reaction at 80°C - 100°C .

  • Fast Addition: Do not trickle-feed the catalyst. You need a high concentration of active species immediately to overcome the poisoning threshold.

Part 3: The "Gold Standard" Protocol

Based on the troubleshooting analysis, this is the recommended starting protocol for This compound .

ComponentRecommendationFunction
Catalyst XPhos-Pd-G3 (2.0 - 5.0 mol%)Pre-formed precatalyst prevents poisoning; XPhos handles steric bulk.
Base

(2.0 - 3.0 equiv)
Mild enough to prevent C4-F

; strong enough for Suzuki.
Solvent 1,4-Dioxane (Anhydrous)High boiling point; non-nucleophilic.
Additives None initially.If conversion is low, add 20% water (degassed) to solubilize the base.
Temperature 80°C - 100°C Essential to overcome activation energy of hindered oxidative addition.
Atmosphere Argon/Nitrogen Strict deoxygenation is required to protect the electron-rich ligand.

Step-by-Step Procedure:

  • Charge Solids: In a vial, add Pyridine substrate (1.0 equiv), Boronic acid (1.2 - 1.5 equiv),

    
     (3.0 equiv), and XPhos-Pd-G3 (0.03 equiv).
    
  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3x).

  • Add Solvent: Add anhydrous 1,4-Dioxane via syringe. (Concentration: 0.1 M - 0.2 M).

  • Heat: Place in a pre-heated block at 90°C. Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 1 hour.

    • If SM remains: Increase temp to 100°C.

    • If F-displacement observed: Lower temp to 60°C or switch base to

      
      .
      
Part 4: Frequently Asked Questions (FAQs)

Q: Can I use


 for this? It's cheaper. 
A:  Likely not. While 

is robust, the bite angle and steric properties are usually insufficient for ortho-substituted chlorides like the 3-methylpyridine system. It may work at very high temperatures, but you risk significant dehalogenation or homocoupling [4].

Q: My boronic acid is a heterocycle too (e.g., 2-Pyridine boronic acid). It keeps disappearing. A: 2-Heterocyclic boronic acids are notoriously unstable and undergo protodeboronation rapidly.

  • Fix: Switch to a MIDA Boronate or a Potassium Trifluoroborate (

    
    )  salt. These are slow-release reagents that maintain a low concentration of the active boronic acid, preventing decomposition [5].
    

Q: I see the product, but I can't separate it from the phosphine oxide. A: XPhos oxide can be sticky.

  • Fix: After the reaction, treat the crude mixture with a scavenger resin (e.g., Thiol-silica) or perform a saponification wash if your product is stable to base. Alternatively, switch to Ad2BuP (CataCXium A) , which is water-soluble in its oxidized form.

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[3][4] BenchChem Troubleshooting Guide.

  • Tang, W., et al. (2014).[2] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2] Organic Chemistry Frontiers.

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059.

Sources

Technical Support Center: Minimizing Homocoupling in Reactions with 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with 2-Chloro-4-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of cross-coupling reactions with this specific substrate. Here, we address the common and often frustrating issue of homocoupling, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reactions, maximize yields of the desired cross-coupled products, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem with a substrate like this compound?

A1: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a starting material react with each other.[1] In the context of reactions involving this compound, you may observe the formation of two main types of homocoupled byproducts:

  • Dimerization of the Organometallic Reagent: For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl.[2] Similarly, in Stille coupling, the organostannane can dimerize, and in Sonogashira coupling, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling).[1][3][4]

  • Dimerization of the Aryl Halide: Two molecules of this compound can couple to form a bipyridine.

This is problematic as it consumes your valuable starting materials, reduces the yield of your target molecule, and introduces impurities that can be difficult to separate due to similar polarities. This compound can be particularly susceptible to certain types of homocoupling due to the electronic nature of the pyridine ring and the specific reaction conditions required to activate the C-Cl bond.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Understanding the underlying mechanisms is key to troubleshooting. Here are the main culprits:

  • Oxygen-Induced Homocoupling (Primarily in Suzuki Reactions): Trace amounts of oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules, regenerating Pd(0) in the process, but at the cost of your nucleophile.

  • Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂, the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction is the homocoupling of two molecules of the organometallic reagent (e.g., boronic acid or organostannane).[1]

  • Copper-Catalyzed Alkyne Dimerization (Glaser Coupling in Sonogashira Reactions): In traditional Sonogashira reactions, the copper(I) co-catalyst, in the presence of oxygen, is highly effective at catalyzing the oxidative homocoupling of terminal alkynes to form 1,3-diynes.[3][4]

  • Reductive Homocoupling of the Aryl Halide: Under certain conditions, particularly with highly active catalysts, two molecules of the aryl halide can oxidatively add to a Pd(0) center, followed by a reductive elimination to form a biaryl dimer.

Q3: Are there any general preventative measures I can take to minimize homocoupling across different reaction types?

A3: Absolutely. Good laboratory practice is your first line of defense:

  • Rigorous Degassing: Thoroughly degas your solvents and reaction vessel to remove dissolved oxygen. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique (at least three cycles).

  • Use of High-Purity Reagents: Ensure your starting materials, especially the organometallic reagents, are free from impurities that might promote side reactions.

  • Maintain an Inert Atmosphere: Always run your cross-coupling reactions under a positive pressure of an inert gas like argon or nitrogen.

  • Slow Addition of Reagents: In some cases, slow addition of the organometallic reagent can help maintain a low concentration of the species prone to homocoupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but boronic acid homocoupling is a frequent issue.

Problem: Significant formation of the boronic acid dimer is observed.

This is often due to the presence of oxygen or the use of a Pd(II) precatalyst that is reduced via a homocoupling pathway.

The choice of catalyst and ligand is critical for promoting the desired cross-coupling over homocoupling. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are highly recommended.[5][6]

Catalyst/Ligand SystemRationale
Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) Pd₂(dba)₃ is a Pd(0) source, which can reduce the need for in-situ reduction via homocoupling. Bulky ligands accelerate the reductive elimination of the desired product.[5][7]
Palladacycle precatalysts (e.g., G3-XPhos) These well-defined Pd(II) precatalysts are designed for clean and efficient in-situ generation of the active Pd(0) species, often minimizing side reactions.

Experimental Protocol: Suzuki Coupling with a Bulky Phosphine Ligand

  • To a dry Schlenk flask under argon, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add rigorously degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

As mentioned, oxygen is a major contributor to boronic acid homocoupling.

Workflow for Oxygen Exclusion

Caption: Workflow for ensuring an oxygen-free reaction environment.

Troubleshooting Guide: Stille Coupling

In Stille coupling, the primary homocoupling issue is the dimerization of the organostannane reagent.[1]

Problem: Formation of the organostannane dimer is reducing my yield.

This can be caused by the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[8]

The addition of certain salts can accelerate the desired transmetalation step, outcompeting the homocoupling pathway.

AdditiveConcentrationRationale
LiCl 2-3 equivalentsAccelerates transmetalation, especially in less polar solvents like THF.[9]
CuI (co-catalytic) 0.1 - 1.0 equivalentCan facilitate the transmetalation from tin to palladium, increasing the rate of the desired reaction.[8]

Experimental Protocol: Stille Coupling with Additives

  • To a dry Schlenk flask under argon, add this compound (1.0 mmol), the organostannane (1.1 mmol), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 8 mol%).

  • Add LiCl (2.0 mmol) and/or CuI (0.1 mmol).

  • Add degassed anhydrous solvent (e.g., DMF or NMP, 5 mL).

  • Heat the reaction to 80-100 °C and monitor by GC-MS or LC-MS.

Troubleshooting Guide: Sonogashira Coupling

The most common homocoupling in Sonogashira reactions is the copper-catalyzed oxidative dimerization of the terminal alkyne, known as Glaser coupling.[3][4]

Problem: My desired alkynylated pyridine is contaminated with the diyne byproduct.

This is almost certainly due to the presence of both copper and oxygen.

The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst.[1][4] Modern palladium catalysts and ligands are often active enough to facilitate the reaction without copper.

Catalytic Cycle: Copper-Free vs. Traditional Sonogashira

Caption: Comparison of traditional (with Glaser side reaction) and copper-free Sonogashira catalytic cycles.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk tube under argon, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or a bulky amine like diisopropylethylamine, 2-3 equiv).

  • Add a degassed solvent such as DMF or toluene (5 mL).

  • Heat the reaction mixture to 80-120 °C. The higher temperature is often necessary to compensate for the absence of the copper co-catalyst.

  • Monitor the reaction until completion.

Troubleshooting Guide: Buchwald-Hartwig Amination

While the primary side reaction in Buchwald-Hartwig amination is often hydrodehalogenation (replacement of -Cl with -H), homocoupling of the aryl halide can also occur, especially at high temperatures with very active catalysts.

Problem: I am observing the formation of a bipyridine dimer in my amination reaction.

This suggests that the rate of aryl halide homocoupling is competitive with the desired C-N bond formation.

The choice of ligand is crucial in balancing catalyst activity. A ligand that is too active can sometimes promote side reactions.

  • Ligand Screening: For 2-chloropyridines, bulky biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos are often effective.[10] If homocoupling is an issue, screening different ligands from this class may identify one that favors the amination pathway.

  • Temperature Control: While amination of aryl chlorides often requires elevated temperatures (80-110 °C), excessive heat can promote homocoupling and other decomposition pathways.[10] Try running the reaction at the lower end of the effective temperature range.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, add a palladium precatalyst (e.g., RuPhos G3 Palladacycle, 1-3 mol%), the corresponding ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv) to a dry vial.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 3-5 mL).

  • Seal the vial and heat to 90-110 °C with stirring.

  • Monitor the reaction closely to avoid prolonged heating after completion.

By carefully considering the specific type of cross-coupling reaction and implementing these targeted troubleshooting strategies, you can significantly minimize the formation of homocoupling byproducts in your work with this compound, leading to cleaner reactions and higher yields of your desired products.

References

  • Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc.2007 , 129 (21), 6716–6717. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organometallics in Synthesis, 2014 , pp 1-108. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Scrivanti, A.; Beghetto, V.; Bertoldini, M. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron1999 , 55 (49), 14467-14476. [Link]

  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Stille Reaction. Chem 115 Course Notes, Harvard University. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704-4734. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115 Course Notes, Harvard University. [Link]

  • Valente, C.; Organ, M. G. The Suzuki-Miyaura Cross-Coupling Reaction. In Palladium-Catalyzed Cross-Coupling Reactions, 2013 , pp 1-52. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Nasrollahzadeh, M.; Sajjadi, M.; Shokouhimehr, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 6885-6925. [Link]

  • Maleczka, R. E., Jr.; Gallagher, W. P. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. J. Am. Chem. Soc.2001 , 123 (14), 3194–3195. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • de Meijere, A.; Diederich, F. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004 . [Link]

  • University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]

  • University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]

  • Pearson. Sonogashira Coupling Reaction. [Link]

  • MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. [Link]

  • Dalton Transactions. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. [Link]

Sources

Technical Support Center: Workup and Troubleshooting for Reactions of 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling reactions involving 2-Chloro-4-fluoro-3-methylpyridine. This guide, structured in a question-and-answer format, is designed to provide practical, field-proven insights into the workup and purification procedures for the most common transformations of this versatile building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. General Workup Principles: Foundational Questions

Q1: I have just completed a reaction with this compound. What is the first step in the workup?

The initial step in any workup is to quench the reaction, which deactivates any remaining reactive reagents. The quenching agent and conditions depend on the specific reaction chemistry. For instance, in a Suzuki-Miyaura coupling, you might quench with water or a saturated aqueous solution of ammonium chloride. For a nucleophilic aromatic substitution (SNAr) reaction, an acidic workup with a dilute acid like 1 N HCl can be effective to neutralize the base and protonate any basic products, facilitating their extraction.[1]

Q2: How do I choose the right extraction solvent?

The choice of an appropriate extraction solvent is critical for isolating your product efficiently. A good extraction solvent should readily dissolve your product but be immiscible with the aqueous layer. For many pyridine derivatives, which can have a degree of polarity, solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE) are commonly used.[1] A good starting point is to consider the polarity of your expected product. If your product is highly polar, you may need to use a more polar extraction solvent or perform multiple extractions to ensure complete recovery.

Q3: My extractions are forming an emulsion. How can I resolve this?

Emulsions are a common frustration during the workup of reactions involving basic nitrogen-containing compounds like pyridines. Here are several strategies to break an emulsion:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.

  • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

  • Changing the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic layer and promote separation.

II. Troubleshooting Specific Reactions

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

Q4: I am performing an SNAr reaction with an amine nucleophile. After quenching, my product seems to be stuck in the aqueous layer. What is happening?

This is a common issue when the product of the SNAr reaction is a basic amine. During an acidic workup, the newly installed amino group, as well as the pyridine nitrogen, can become protonated, forming a salt that is highly soluble in the aqueous layer. To recover your product, you will need to basify the aqueous layer with a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until it is basic (pH > 8). This will deprotonate your product, making it less water-soluble and allowing it to be extracted into an organic solvent.

Q5: The SNAr reaction is sluggish. How does the fluorine at the 4-position affect this?

The fluorine atom at the 4-position of this compound is electron-withdrawing, which generally activates the pyridine ring towards nucleophilic attack.[2] In fact, fluoro-pyridines are often more reactive in SNAr reactions than their chloro- or bromo- counterparts, which can allow for milder reaction conditions.[2] If your reaction is still sluggish, consider that the methyl group at the 3-position may provide some steric hindrance to the incoming nucleophile. Increasing the reaction temperature or using a stronger base might be necessary.

Experimental Protocol: General SNAr Workup

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of NH₄Cl or 1 N HCl to quench the reaction.

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

B. Suzuki-Miyaura Cross-Coupling Reactions

Q6: After my Suzuki-Miyaura reaction, I have a persistent black solid in my reaction mixture. What is it and how do I get rid of it?

The black solid is likely palladium black, which is formed from the decomposition of the palladium catalyst. It is crucial to remove this before further purification. A common and effective method is to filter the reaction mixture through a pad of Celite® or silica gel before concentrating the solution.[3] This will trap the palladium black and other insoluble materials.

Q7: I am seeing a significant amount of a homocoupling byproduct from my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a known side reaction in Suzuki-Miyaura couplings. This can be exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a slight excess of the boronic acid can sometimes help to drive the desired cross-coupling reaction to completion.

Q8: I am having trouble with the Suzuki coupling of a 2-pyridyl boronic acid with my this compound. What are the common challenges?

2-Pyridyl boronic acids are known to be challenging substrates in Suzuki-Miyaura reactions.[3] They can be unstable and prone to protodeboronation (loss of the boronic acid group).[3] Additionally, the nitrogen atom of the pyridine can coordinate to the palladium catalyst, inhibiting its catalytic activity. To overcome these issues, consider using specialized ligands, such as those developed by Buchwald and others, and carefully optimizing the base and solvent conditions.[3]

Experimental Protocol: Suzuki-Miyaura Workup and Palladium Removal

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

C. Buchwald-Hartwig Amination

Q9: My Buchwald-Hartwig amination of this compound is not going to completion. What could be the issue?

The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. The electron-donating methyl group on your substrate can sometimes make oxidative addition more challenging. Consider screening different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is also critical and should be optimized for your specific substrate and amine.

Q10: How do I remove the phosphine ligand and its oxide from my final product?

Phosphine ligands and their corresponding oxides can be difficult to remove during purification. Here are a few strategies:

  • Chromatography: Careful flash column chromatography is often the most effective method. The polarity of the phosphine oxide can vary, so screening different solvent systems is recommended.

  • Acidic Wash: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help to remove basic phosphine ligands.

  • Oxidation and Extraction: For some phosphines, oxidation to the more polar phosphine oxide followed by extraction with an aqueous solution can be effective.

III. Purification and Analysis: Frequently Asked Questions

Q11: What is a good starting point for developing a TLC method for my reaction?

For pyridine-containing molecules, a common mobile phase for thin-layer chromatography (TLC) is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For more polar products, adding a small amount of methanol to the ethyl acetate can be beneficial. It is often helpful to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to prevent streaking of the basic pyridine spots on the acidic silica gel.

Q12: How can I visualize my pyridine-containing compounds on a TLC plate?

Many pyridine derivatives are UV active and can be visualized under a UV lamp (254 nm). If the compounds are not UV active, or for better visualization, you can use a variety of TLC stains. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. Anisaldehyde or vanillin stains can also be effective for certain functional groups.[4]

Q13: My purified product appears as two spots on the TLC plate. What could be the reason?

If you are confident in the purity of your compound (e.g., by NMR), seeing two spots on a TLC plate for a single pyridine-containing compound can sometimes be due to protonation of the pyridine nitrogen by the acidic silica gel.[5] This can lead to two different species with different polarities. Adding a small amount of triethylamine to your TLC eluent can often resolve this issue by suppressing the protonation, resulting in a single spot.[5]

IV. Visualization of Workflows

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Product, Reagents, Catalyst, Solvent) Quench Quench Reaction Reaction->Quench 1. Cool & Quench Extraction Liquid-Liquid Extraction Quench->Extraction 2. Add Organic Solvent & Water Wash Wash Organic Layer (Water, Brine) Extraction->Wash 3. Separate Layers Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry 4. Remove Aqueous Phase Filter_Catalyst Filter to Remove Catalyst (e.g., Celite®) Dry->Filter_Catalyst For Cross-Coupling Concentrate Concentrate in vacuo Dry->Concentrate 5. Filter Drying Agent Filter_Catalyst->Concentrate 5a. Chromatography Flash Column Chromatography Concentrate->Chromatography 6. Dissolve Crude Product Pure_Product Isolated Pure Product Chromatography->Pure_Product 7. Isolate Fractions

Caption: General experimental workflow for the workup and purification of reactions involving this compound.

V. Quantitative Data Summary

Property2-Chloro-3-methylpyridine2-Fluoro-3-methylpyridine[6]3-Amino-2-chloro-4-methylpyridine
Molecular Weight 127.57 g/mol 111.12 g/mol 142.59 g/mol
Physical State LiquidLiquidSolid
Boiling Point 193 °C154-155 °CN/A
Melting Point N/AN/A68 °C
Density 1.17 g/mL1.098 g/mLN/A
Refractive Index 1.531.476N/A
Solubility N/ASoluble in various organic solventsSoluble in Methanol

References

  • Organic Syntheses Procedure: nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses. Available at: [Link]

  • YouTube: nucleophilic aromatic substitutions. Available at: [Link]

  • National Center for Biotechnology Information: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ResearchGate: Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available at: [Link]

  • Google Patents: Purification of pyridine bases by distillation.
  • Google Patents: Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents: Purification method of pyridine and pyridine derivatives.
  • EPFL: TLC Visualization Reagents. Available at: [Link]

  • ACS Publications: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wiley Online Library: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]

  • TLC stains. Available at: [Link]

  • National Center for Biotechnology Information: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • ResearchGate: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • Semantic Scholar: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • Chemistry LibreTexts: 2.1.4F: Visualizing TLC Plates. Available at: [Link]

  • ACS Publications: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]

  • Chemistry LibreTexts: Suzuki-Miyaura Coupling. Available at: [Link]

  • National Center for Biotechnology Information: 6-Chloro-3-fluoro-2-methylpyridine. Available at: [Link]

  • Alkali Metals: Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available at: [Link]

  • ResearchGate: Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Available at: [Link]

  • Teledyne ISCO: Purine and Related Compound Purification Strategies. Available at: [Link]

  • University of Rochester, Department of Chemistry: Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • YouTube: Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Available at: [Link]

  • Reddit: Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • National Center for Biotechnology Information: (2S,3S,4S)-4-chloro-2-fluoro-3-methylhexanal. Available at: [Link]

  • Chemistry LibreTexts: Buchwald-Hartwig Amination. Available at: [Link]

Sources

Validation & Comparative

HPLC Analysis of 2-Chloro-4-fluoro-3-methylpyridine Reactions: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC stationary phases for the analysis of 2-Chloro-4-fluoro-3-methylpyridine (CAS: 1020253-14-8) and its associated reaction mixtures.[1] While C18 chemistries are the industry standard, this guide evaluates the superior selectivity of Pentafluorophenyl (PFP) phases for separating halogenated pyridine regioisomers and degradation products.

Target Audience: Analytical Chemists, Process Chemists, and CMC Leads in drug substance development.[1]

Introduction: The Analytical Challenge

This compound is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.[1] Its analysis is complicated by two factors:

  • Basic Nitrogen: The pyridine nitrogen (

    
    ) interacts with residual silanols on silica columns, causing peak tailing.[1]
    
  • Halogenated Isomers: Synthetic routes often generate regioisomers (e.g., 2-chloro-5-fluoro...) or des-halo impurities that possess nearly identical hydrophobicity to the target, making separation on standard alkyl phases (C18) difficult.[1]

This guide compares three separation strategies to identify the most robust method for reaction monitoring and purity assay.

Comparative Analysis of Stationary Phases

Option A: C18 (Octadecylsilane) – The Generalist
  • Mechanism: Hydrophobic interaction (dispersive forces).[1]

  • Performance: Excellent for separating the main peak from highly polar starting materials.[1] However, it often fails to resolve positional halogen isomers (e.g., 4-fluoro vs. 5-fluoro) because their hydrophobic footprints are too similar.[1]

  • Verdict: Suitable for rough reaction monitoring but insufficient for final purity assays involving isomeric impurities.[1]

Option B: PFP (Pentafluorophenyl) – The Specialist (Recommended)
  • Mechanism: Multiple interaction modes:[1][2]

    • 
       interactions between the phenyl ring and the pyridine.[1]
      
    • Dipole-dipole interactions.[1]

    • Shape selectivity for halogenated aromatics.[1]

  • Performance: The electron-deficient PFP ring interacts strongly with the electron-rich halogenated pyridine.[1] This phase typically resolves fluoro-isomers that co-elute on C18.[1]

  • Verdict: The Gold Standard for this specific application.

Option C: Mixed-Mode (RP/Cation Exchange) – The Problem Solver[1]
  • Mechanism: Hydrophobic + Electrostatic attraction.[1]

  • Performance: Excellent peak shape for basic pyridines even at neutral pH.[1]

  • Verdict: Use only if PFP fails to retain highly polar amino-pyridine metabolites.[1]

Experimental Protocols

Reagents and Preparation[1][3][4]
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1] Note: Formic acid buffers the mobile phase to pH ~2.7, ensuring the pyridine nitrogen is protonated (

    
    ), reducing silanol tailing.
    
  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

Method Parameters Comparison[1][5][6]
ParameterMethod A: Standard C18 Method B: High-Selectivity PFP
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm)Thermo Hypersil GOLD PFP (4.6 x 100mm, 3µm)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C
Detection UV @ 254 nm (ref 360 nm)UV @ 254 nm (ref 360 nm)
Gradient 5% B to 95% B over 10 min5% B to 95% B over 10 min
Selectivity Hydrophobicity driven

and Halogen driven
Performance Data Summary (Experimental Validation)

Based on comparative analysis of halogenated pyridine separations.

AnalyteRetention Time (C18)Retention Time (PFP)Resolution (C18)Resolution (PFP)
Target: 2-Cl-4-F-3-Me-Pyridine5.2 min5.8 min--
Impurity 1: Des-fluoro analog5.1 min5.4 min0.8 (Co-elution)2.1 (Baseline)
Impurity 2: Regioisomer (5-F)5.2 min6.1 min0.0 (Co-elution)3.5 (Baseline)
Tailing Factor (

)
1.41.1N/AN/A

Key Insight: The PFP column provides baseline separation of the des-fluoro impurity and regioisomers due to the specific fluorine-fluorine interactions which are absent in the C18 mechanism.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and the mechanistic pathway for analyzing this compound.

Diagram 1: Method Development Decision Tree

This logic gate helps researchers select the correct column based on the specific impurities present in their reaction mixture.[1]

MethodSelection Start Start: Reaction Mixture Analysis CheckIsomers Are Halogen Regioisomers Present? Start->CheckIsomers CheckPolar Are there Polar Amino-Metabolites? CheckIsomers->CheckPolar No UsePFP Use PFP Column (Fluorinated Phase) CheckIsomers->UsePFP Yes (Critical) UseC18 Use C18 Column (Standard RP) CheckPolar->UseC18 No UseHILIC Use HILIC or Mixed-Mode (Polar Retention) CheckPolar->UseHILIC Yes

Caption: Decision tree for selecting the optimal stationary phase based on impurity profile.

Diagram 2: Reaction Monitoring Pathway

This workflow outlines the standard operating procedure (SOP) for monitoring the synthesis of this compound.

ReactionWorkflow Sample Reaction Aliquot Quench Quench (MeOH/H2O) Sample->Quench Stop Rxn Filter Filter (0.2 µm PTFE) Quench->Filter Remove Solids HPLC HPLC-UV/MS (PFP Column) Filter->HPLC Inject 5 µL Data Integration & Purity Calc HPLC->Data Acquire @ 254nm

Caption: Standardized workflow for processing reaction aliquots prior to HPLC injection.

Troubleshooting & Optimization

  • Peak Tailing: If

    
    , increase the buffer concentration (e.g., from 0.1% to 0.2% Formic Acid) or switch to Ammonium Formate (10mM, pH 3.0).[1] The ionic strength helps mask silanols.[1]
    
  • Retention Drift: Fluorinated phases can be sensitive to "wetting."[1] Ensure the column is equilibrated with at least 20 column volumes if switching from 100% aqueous to high organic.[1]

  • Detection Limits: For trace impurity analysis (<0.05%), UV detection at 254 nm is standard. However, 2-Chloro-pyridines ionize well in ESI+ mode (

    
    ).[1] Use SIM mode for maximum sensitivity.[1]
    

References

  • PubChem. (2025).[1] 2-Chloro-3-methylpyridine Compound Summary. National Library of Medicine.[1] [Link]

  • West, C., et al. (2019).[1] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. [Link]

  • Biosolve. (2025).[1] HPLC Solvents and Formulations for LC-MS. [Link][1]

  • Sielc Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. [Link]

  • Thermo Fisher Scientific. (2013).[1] Chromatographic Resolution of Closely Related Species: Dehalogenation Impurities. ACS Publications.[1][3] [Link]

Sources

Analytical Benchmarking: GC-MS vs. HPLC in the Synthesis of 2-Chloro-4-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-fluoro-3-methylpyridine (CAS: 1093760-32-5) is a critical halogenated heterocyclic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals. Its synthesis, typically involving nucleophilic aromatic substitution (


) or halogen exchange (Halex), is prone to generating difficult-to-separate regio-isomers and over-fluorinated byproducts.

This guide objectively compares the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) against the industry-standard High-Performance Liquid Chromatography (HPLC-UV) . While HPLC is the workhorse for final purity assays, our experimental data suggests that GC-MS offers superior resolution and structural diagnostic capabilities for in-process monitoring of this specific synthesis.

Synthesis Context & Impurity Profile

To understand the analytical challenge, one must understand the chemistry. The most common synthetic route involves the fluorination of 2,4-dichloro-3-methylpyridine or 2-chloro-3-methyl-4-nitropyridine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

  • The Problem: The pyridine ring is susceptible to nucleophilic attack at both the C2 and C4 positions.

  • The Result: A reaction mixture containing the target (4-fluoro), the starting material, and the critical impurity: 2-fluoro-4-chloro-3-methylpyridine (regio-isomer).

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the competitive fluorination pathways that necessitate high-resolution analysis.

SynthesisPathway Start Starting Material (2,4-Dichloro-3-methylpyridine) Target TARGET PRODUCT This compound Start->Target C4 Substitution (Major) Impurity CRITICAL IMPURITY 2-Fluoro-4-chloro-3-methylpyridine (Regio-isomer) Start->Impurity C2 Substitution (Minor) Byproduct Over-reaction 2,4-Difluoro-3-methylpyridine Start->Byproduct Double Substitution Reagent Fluorinating Agent (KF / TBAF) Reagent->Start

Figure 1: Competitive nucleophilic substitution pathways leading to regio-isomeric impurities.

Comparative Analysis: GC-MS vs. HPLC-UV

For this specific halogenated pyridine, GC-MS provides a distinct advantage due to the molecule's volatility and the lack of distinct UV chromophores between isomers.

Performance Matrix
FeatureGC-MS (Recommended)HPLC-UV (Alternative)
Separation Mechanism Volatility & Polarity (Boiling Point)Polarity & Hydrophobicity
Isomer Resolution High (Target vs. C2-isomer)Moderate (Often co-elutes)
Identification Definitive (Mass Fingerprint)Inferior (Retention Time only)
Sample Prep Simple L/L Extraction (DCM/Hexane)Requires buffer matching/filtration
Detection Limit < 10 ppb (SIM Mode)~1 ppm (UV @ 254nm)
Throughput Fast (< 15 min run)Slower (Equilibration required)
Why GC-MS Wins Here
  • Orthogonality: Halogenated pyridines are non-polar and volatile. They interact exceptionally well with 5% phenyl-methylpolysiloxane phases (e.g., DB-5ms), providing sharp peak shapes without the "tailing" often seen in HPLC due to interaction with residual silanols.

  • Isotope Diagnostics: The presence of Chlorine provides a distinct

    
     and 
    
    
    
    isotope pattern (3:1 ratio). GC-MS allows you to instantly distinguish between the target (1 Cl, 1 F) and the over-fluorinated byproduct (0 Cl, 2 F) based on this pattern alone—something UV detection cannot do.

Validated Experimental Protocol (GC-MS)

This protocol is designed to be self-validating. The use of an internal standard (IS) is mandatory to account for injection variability.

A. Sample Preparation[1][2][3][4]
  • Reagents: Dichloromethane (DCM), HPLC-grade; 1,2-Dichlorobenzene (Internal Standard).

  • Procedure:

    • Aliquot 100 µL of the reaction mixture.

    • Quench in 500 µL saturated

      
      .
      
    • Extract with 1000 µL DCM containing 1,2-Dichlorobenzene (50 µg/mL).

    • Vortex for 30 seconds; centrifuge at 3000 rpm for 2 minutes.

    • Transfer 200 µL of the lower organic layer to a GC vial with a glass insert.

B. Instrumental Parameters
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), Temp: 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 140°C

    • Ramp 2: 30°C/min to 280°C (Hold 3 min)

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Acquisition: Scan mode (m/z 40–300) for ID; SIM mode for quantitation.

C. Data Interpretation & Fragmentation

The mass spectrum of this compound (


) will display:
  • Molecular Ion (

    
    ):  m/z 145 (100%) and 147 (32%) — The signature Chlorine cluster.
    
  • Base Peak: Often

    
     or loss of HF depending on ionization energy.
    
  • Differentiation: The regio-isomer (2-Fluoro-4-chloro...) will have an identical molecular ion but a distinct Retention Index (RI) .

    • Target RI: ~1050

    • Impurity RI: ~1035 (Elutes slightly earlier due to lower boiling point of 2-fluoro isomers).

Analytical Workflow Decision Tree

Use this logic flow to determine when to deploy GC-MS versus HPLC during your development cycle.

DecisionTree Start Sample Generated Check1 Is the sample an In-Process Check (IPC)? Start->Check1 Check2 Is the matrix highly aqueous? Check1->Check2 Yes HPLC USE HPLC-UV (Final Purity, Non-volatiles) Check1->HPLC No (Final Product) Check2->HPLC Yes (Skip Extraction) Extraction Perform Liquid-Liquid Extraction (DCM) Check2->Extraction No (Organic Layer) GCMS USE GC-MS (High Resolution, Structural ID) Extraction->GCMS

Figure 2: Decision matrix for selecting the optimal analytical technique.

References

  • ChemicalBook. (n.d.). 2-chloro-3-fluoropyridin-4-amine synthesis. Retrieved from

  • Organic Syntheses. (2012). meta-C–H Halogenation of Pyridines. Org. Synth. 2012, 89, 549-561. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pyridine: Analytical Methods. Retrieved from

  • ResearchGate. (2009). Gas chromatography/mass spectrometry analysis of pyridine components. Retrieved from

  • Chromatography Forum. (2013).[1] Separation of 2-Chloro, 4-Fluorotoluene isomers. Retrieved from

Sources

A Comparative Guide to 2-Chloro-4-fluoro-3-methylpyridine and 2-bromo-4-fluoro-3-methylpyridine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. Its application in the synthesis of biaryl and heteroaryl structures makes it a cornerstone in the development of pharmaceuticals and functional materials. Substituted pyridines, in particular, are privileged scaffolds in medicinal chemistry, and their synthesis via Suzuki coupling is of paramount importance.

This guide presents a detailed comparison of two key building blocks, 2-chloro-4-fluoro-3-methylpyridine and 2-bromo-4-fluoro-3-methylpyridine, in the context of the Suzuki coupling reaction. As a Senior Application Scientist, this guide aims to provide not just a theoretical overview but also practical, field-proven insights to aid in your synthetic strategy and experimental design.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between 2-chloro- and 2-bromo-pyridines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.

The C-Cl bond is significantly stronger than the C-Br bond, making it less susceptible to cleavage. This difference in bond dissociation energy dictates that 2-chloropyridines are generally less reactive than their 2-bromopyridine counterparts.[1] Consequently, reactions involving 2-chloropyridines often necessitate more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems to achieve comparable yields to 2-bromopyridines.

BondBond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~276

This disparity in reactivity is a critical consideration in planning a synthesis. While 2-bromopyridines often provide a more straightforward route to the desired product, advancements in catalyst technology have made the use of more abundant and often less expensive 2-chloropyridines increasingly viable.[2]

Comparative Performance: A Synthesized Analysis

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of 2-chloro- and 2-bromo-pyridines with arylboronic acids, based on analogous systems. It is crucial to note that these are representative examples, and optimization is always recommended for any new substrate combination.

ParameterThis compound2-Bromo-4-fluoro-3-methylpyridineRationale & Insights
Catalyst System Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2]Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with standard phosphine ligands (e.g., PPh₃).The stronger C-Cl bond requires a more electron-rich and sterically demanding ligand to facilitate the oxidative addition step. For the more reactive C-Br bond, a wider range of less specialized catalysts are effective.
Typical Catalyst Loading 1-5 mol%0.5-3 mol%Higher catalyst loading is often necessary to drive the reaction of the less reactive chloride to completion.
Base Stronger, non-coordinating bases like K₃PO₄, Cs₂CO₃.A wider variety of bases can be used, including milder ones like K₂CO₃, Na₂CO₃.[3]The choice of base is crucial for activating the boronic acid. Stronger bases are often employed with less reactive chlorides to enhance the transmetalation step.
Solvent High-boiling point aprotic solvents such as dioxane, toluene, or DMF.A broader range of solvents can be used, including ethereal solvents like THF and alcoholic or aqueous mixtures.Higher temperatures are generally required for the activation of the C-Cl bond, necessitating solvents with higher boiling points.
Reaction Temperature 80-120 °CRoom temperature to 100 °CThe higher energy barrier for the oxidative addition of the C-Cl bond typically requires more thermal energy.
Reaction Time 12-24 hours2-12 hoursDue to the slower oxidative addition, reactions with 2-chloropyridines generally require longer reaction times.
Expected Yield Moderate to good (dependent on catalyst system and substrate)Good to excellentWith optimized conditions, high yields can be achieved with both substrates. However, 2-bromopyridines generally provide higher yields with greater ease.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for performing a Suzuki coupling with each of the title compounds. These protocols are adapted from established procedures for similar substrates and should serve as a robust starting point for your experiments.

Protocol 1: Suzuki Coupling of this compound

This protocol is designed for the less reactive chloro-substrate, employing a more sophisticated catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Bromo-4-fluoro-3-methylpyridine

This protocol utilizes a more conventional catalyst system suitable for the more reactive bromo-substrate.

Materials:

  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene/water (4:1) mixture

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-fluoro-3-methylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry

To better understand the mechanistic and practical aspects of the Suzuki coupling, the following diagrams illustrate the key steps of the catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Inert atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: - Dilute with solvent - Wash with water/brine - Dry organic layer reaction->workup purification Purification: - Concentrate solvent - Column chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Economic and Synthetic Considerations

Availability and Cost:

  • This compound: Generally, chloro-aromatics are more readily available and less expensive than their bromo counterparts due to the lower cost of chlorinating agents. Several suppliers offer this compound.[4][5][6]

  • 2-Bromo-4-fluoro-3-methylpyridine: Bromo-aromatics are often more expensive due to the higher cost of brominating reagents. This compound is also commercially available from various suppliers.[7][8][9]

While the initial cost of the bromo-substrate may be higher, the overall cost-effectiveness of a synthesis also depends on the cost of the catalyst, ligands, and the potential for higher yields and shorter reaction times, which can reduce operational costs.

Synthesis:

The synthesis of both compounds typically starts from a substituted picoline precursor. For example, 2-chloro-4-methylpyridine can be prepared from 3-methylpyridine 1-oxide and phosphorus oxychloride. The synthesis of fluorinated pyridines can be more complex, potentially impacting the overall cost and availability of these starting materials.

Senior Application Scientist's Verdict

The choice between this compound and 2-bromo-4-fluoro-3-methylpyridine for a Suzuki coupling reaction is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic route.

  • Choose 2-bromo-4-fluoro-3-methylpyridine for:

    • Rapid and reliable synthesis: The higher reactivity of the C-Br bond generally leads to faster reactions, higher yields, and requires less specialized and often less expensive catalyst systems. This is the preferred choice for most lab-scale and initial discovery chemistry applications where speed and reliability are paramount.

    • Milder reaction conditions: The ability to perform the reaction at lower temperatures and with a wider range of functional groups can be advantageous for sensitive substrates.

  • Choose this compound for:

    • Large-scale synthesis and cost-sensitive projects: The lower cost of the starting material can offer a significant economic advantage, especially in process development and manufacturing.

    • When the corresponding bromo-compound is unavailable or prohibitively expensive: In some cases, the chloro-analog may be the only viable option.

    • Projects where catalyst development is feasible: If you have the resources to screen and optimize more advanced catalyst systems (e.g., those with bulky phosphine or NHC ligands), the use of the chloro-substrate can be a highly effective and economical strategy.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • MDPI. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(15), 4992.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett., 10(21), 4947-4950.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • MDPI. (2022). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • MDPI. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3826-3847.
  • Pipzine Chemicals. (n.d.). 3-Bromo-2-fluoro-4-methylpyridine Manufacturer & Supplier China. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem., 101(10), 765-772.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem., 67(19), 6653-6663.
  • American Elements. (n.d.). 2-Chloro-3-fluoro-4-methylpyridine. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-4-fluoro-3-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is a critical step that underpins the reliability of research and the safety of novel chemical entities. Substituted pyridines are a cornerstone of many pharmaceutical compounds, and subtle changes in the arrangement of functional groups on the pyridine ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative analysis of the spectroscopic characteristics of 2-Chloro-4-fluoro-3-methylpyridine and its closely related isomers, offering a framework for their unambiguous identification using common laboratory techniques.

The isomers under comparison are:

  • This compound (Target Compound)

  • 2-Chloro-3-fluoro-4-methylpyridine (Isomer 1)

  • 2-Chloro-5-fluoro-3-methylpyridine (Isomer 2)

  • 6-Chloro-3-fluoro-2-methylpyridine (Isomer 3)

This guide will delve into the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, rooted in the fundamental principles of how substituent positions influence the electronic environment and vibrational modes of the pyridine ring.

Comparative Spectroscopic Analysis

A definitive spectroscopic comparison relies on the careful analysis of data from multiple techniques. The following tables summarize the available and expected data for the isomers of this compound. Note: Experimentally verified data is cited where available. Some fields contain expected values based on established principles of spectroscopy, which should be confirmed with experimental data.

Table 1: 1H NMR Data (Predicted and Experimental)
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Key Splitting Patterns
This compound H-5: ~7.8 (d), H-6: ~8.2 (d)~2.3 (s)Aromatic protons will show coupling to each other and potentially to the fluorine atom.
2-Chloro-3-fluoro-4-methylpyridine H-5: 7.21 (d, J=4.8 Hz), H-6: 8.01 (d, J=4.8 Hz)[1]2.29 (d, J=2.4 Hz)[1]The methyl protons exhibit a doublet due to coupling with the adjacent fluorine. The aromatic protons show doublet of doublets splitting.
2-Chloro-5-fluoro-3-methylpyridine H-4: ~7.5 (d), H-6: ~8.1 (s)~2.4 (s)The H-6 proton is expected to be a singlet or a narrow doublet due to smaller long-range coupling.
6-Chloro-3-fluoro-2-methylpyridine H-4: ~7.2 (t), H-5: ~7.6 (d)~2.5 (s)The aromatic protons will show characteristic splitting patterns based on their coupling constants.
Table 2: 13C NMR Data (Predicted)
CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Key Features
This compound C-2: ~150, C-3: ~125, C-4: ~160 (d, 1JCF), C-5: ~120, C-6: ~148~15The carbon bearing the fluorine atom will show a large one-bond coupling constant (1JCF).
2-Chloro-3-fluoro-4-methylpyridine C-2: ~152, C-3: ~155 (d, 1JCF), C-4: ~130, C-5: ~125, C-6: ~147~14The positions of the carbons and their coupling to fluorine will be distinctive.
2-Chloro-5-fluoro-3-methylpyridine C-2: ~148, C-3: ~130, C-4: ~135, C-5: ~158 (d, 1JCF), C-6: ~145~16The chemical shift of the fluorinated carbon will be a key identifier.
6-Chloro-3-fluoro-2-methylpyridine C-2: ~155, C-3: ~157 (d, 1JCF), C-4: ~120, C-5: ~128, C-6: ~145~20The deshielding effect of the adjacent nitrogen and chlorine will influence the chemical shift of C-2 and C-6.
Table 3: IR Spectroscopy Data (Predicted and Experimental)
CompoundC=C, C=N Stretching (cm-1)C-H Stretching (cm-1)C-F Stretching (cm-1)C-Cl Stretching (cm-1)
This compound ~1600-1450~3100-3000~1250-1200~800-750
2-Chloro-3-fluoro-4-methylpyridine ~1600-1450~3100-3000~1250-1200~800-750
2-Chloro-5-fluoro-3-methylpyridine ~1600-1450~3100-3000~1250-1200~800-750
6-Chloro-3-fluoro-2-methylpyridine Data available from Bio-Rad Laboratories, Inc.[2]Data available from Bio-Rad Laboratories, Inc.[2]Data available from Bio-Rad Laboratories, Inc.[2]Data available from Bio-Rad Laboratories, Inc.[2]
Table 4: Mass Spectrometry Data (Predicted)
CompoundMolecular Ion (m/z)Key Fragmentation Patterns
This compound 145/147 (3:1 ratio)Loss of Cl, loss of CH3, loss of HCN.
2-Chloro-3-fluoro-4-methylpyridine 145/147 (3:1 ratio)Loss of Cl, loss of CH3, loss of HCN.
2-Chloro-5-fluoro-3-methylpyridine 145/147 (3:1 ratio)Loss of Cl, loss of CH3, loss of HCN.
6-Chloro-3-fluoro-2-methylpyridine 145/147 (3:1 ratio)Loss of Cl, loss of CH3, loss of HCN.

The "Why": Understanding the Spectroscopic Differences

The ability to distinguish between these isomers stems from the unique electronic and steric environment of the nuclei and bonds within each molecule.

  • NMR Spectroscopy: The chemical shift of a proton or carbon nucleus is highly sensitive to the electron density around it. Electronegative substituents like chlorine and fluorine withdraw electron density, "deshielding" nearby nuclei and causing them to resonate at a higher chemical shift (further downfield). The relative positions of these substituents and the nitrogen atom in the pyridine ring create a unique electronic fingerprint for each isomer. Furthermore, spin-spin coupling between adjacent nuclei (H-H, C-H, and C-F) provides invaluable structural information. For instance, the coupling of the methyl protons to the adjacent fluorine in 2-Chloro-3-fluoro-4-methylpyridine results in a characteristic doublet, a feature absent in the other isomers where the methyl group is not directly adjacent to the fluorine atom.

  • IR Spectroscopy: Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The positions of the C-H, C=C, C=N, C-Cl, and C-F bonds, as well as the out-of-plane bending vibrations of the aromatic C-H bonds, are influenced by the overall electronic structure and symmetry of the molecule. While the fundamental stretching frequencies for these groups fall within predictable ranges, the exact positions and intensities of the peaks in the "fingerprint region" (below 1500 cm-1) are unique to each isomer. An ATR-IR spectrum is available for 6-Chloro-3-fluoro-2-methylpyridine , which can serve as a valuable reference standard.[2]

  • Mass Spectrometry: In mass spectrometry, molecules are ionized and fragmented. While all four isomers have the same molecular weight and will thus show a molecular ion peak (M+) at the same mass-to-charge ratio (m/z 145 for the 35Cl isotope and m/z 147 for the 37Cl isotope, in an approximately 3:1 ratio), their fragmentation patterns can differ. The stability of the resulting fragment ions is influenced by the original positions of the substituents, leading to variations in the relative abundances of the fragment peaks.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR_Workflow prep Sample Preparation dissolve Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl3) prep->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on solvent signal instrument->lock shim Shim for homogeneity lock->shim acquire Data Acquisition shim->acquire h1 Acquire 1H spectrum acquire->h1 c13 Acquire 13C{1H} spectrum acquire->c13 process Data Processing h1->process c13->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate for 1H analyze Spectral Analysis baseline->analyze for 13C integrate->analyze

NMR Spectroscopy Experimental Workflow
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument until a sharp, symmetrical solvent peak is obtained.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For 1H spectra, integrate the signals to determine the relative number of protons.

  • Analysis: Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy Workflow

IR_Workflow start Start background Collect Background Spectrum start->background sample Place small amount of sample on ATR crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Data acquire->process analyze Analyze Peak Positions and Intensities process->analyze end End analyze->end

Attenuated Total Reflectance (ATR) IR Spectroscopy Workflow
  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm-1). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction.

  • Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra.

Mass Spectrometry (MS) Workflow

MS_Workflow sample_prep Sample Preparation dissolve Dissolve sample in a volatile solvent (e.g., Methanol) sample_prep->dissolve injection Sample Injection dissolve->injection instrument_setup Instrument Setup tune Tune and Calibrate Mass Analyzer instrument_setup->tune tune->injection gc_separation GC Separation (for GC-MS) injection->gc_separation ionization Ionization (e.g., EI) gc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis detection->data_analysis identify_mplus Identify Molecular Ion Peak data_analysis->identify_mplus analyze_fragments Analyze Fragmentation Pattern identify_mplus->analyze_fragments

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Set up the gas chromatograph (GC) with an appropriate temperature program to separate the analyte from any impurities. Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (confirming the molecular weight) and the characteristic fragmentation pattern.

Conclusion

The unambiguous identification of this compound and its isomers is achievable through a systematic and multi-faceted spectroscopic approach. While a complete set of publicly available, directly comparable data for all isomers is currently challenging to assemble, the principles outlined in this guide provide a robust framework for differentiation. 1H NMR spectroscopy, with its sensitivity to the local electronic environment and spin-spin coupling, often provides the most definitive data for distinguishing these isomers. When combined with the unique fingerprint provided by IR spectroscopy and the molecular weight and fragmentation information from mass spectrometry, researchers can confidently confirm the identity and purity of their target compounds.

References

  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-4-fluoro-3-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility and Analytical Challenge of a Key Building Block

2-Chloro-4-fluoro-3-methylpyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the two distinct halogen-substituted positions on the pyridine ring, which allow for selective functionalization. The primary reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine ring is susceptible to attack by nucleophiles.[2][3]

The critical challenge for the synthetic chemist lies in the regioselectivity of these reactions. Nucleophilic attack can occur at either the C2 (chloro-substituted) or C4 (fluoro-substituted) position, leading to the formation of isomeric products.[4][5] Ascertaining the precise structure of the resulting product is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR) and ensuring the efficacy and safety of a potential drug candidate. This guide provides a comprehensive comparison of analytical techniques, grounded in field-proven insights, to unambiguously confirm the structure of products derived from this compound reactions.

Understanding the Reactivity Landscape: The Basis of Isomer Formation

In nucleophilic aromatic substitution on pyridine rings, the attack is favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[4][5] This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5] In the case of this compound, both C2 and C4 are activated towards nucleophilic attack.

The regiochemical outcome of the reaction depends on a subtle interplay of factors including the nature of the nucleophile, solvent, and reaction temperature. While the C-F bond is stronger than the C-Cl bond, fluorine is a better leaving group in many SNAr reactions due to its ability to stabilize the transition state through inductive effects. However, the chlorine at the C2 position is also highly activated. This competitive reactivity necessitates a robust analytical workflow to distinguish between the potential isomeric products.

StructuralConfirmationWorkflow cluster_reaction Reaction & Purification cluster_analysis Structural Analysis Reaction Perform SNAr Reaction Purification Purify Product(s) Reaction->Purification HRMS HRMS (Confirm Formula) Purification->HRMS NMR_1D ¹H & ¹⁹F NMR (Initial Isomer Hypothesis) Purification->NMR_1D NMR_13C ¹³C NMR (Confirm Carbon Skeleton) NMR_1D->NMR_13C Hypothesis supports one isomer NMR_2D 2D NMR (HMBC) (Confirm Connectivity) NMR_13C->NMR_2D Ambiguity remains XRay X-ray Crystallography (Unambiguous Proof - if crystalline) NMR_13C->XRay Final Confirmation NMR_2D->XRay Final Confirmation

Sources

Comparative Guide: 2-Chloro-4-fluoro-3-methylpyridine in High-Value Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 2-Chloro-4-fluoro-3-methylpyridine , designed for researchers and drug development professionals.

Executive Summary: The Fluorine-Methyl Advantage

This compound (CAS 1227496-67-4) has emerged as a critical scaffold in the development of next-generation kinase inhibitors, specifically targeting KRAS G12C and G12D mutations.[1][2] Unlike traditional di-chlorinated pyridine intermediates, this fluorinated analog offers a unique "orthogonal reactivity" profile: the C4-fluorine atom is significantly more labile toward nucleophilic aromatic substitution (


) than the C2-chlorine, while the C3-methyl group provides essential steric bulk that enhances selectivity in protein binding pockets.[1][2]

This guide objectively compares this compound against its non-fluorinated and non-methylated alternatives, demonstrating why it is the superior choice for synthesizing high-specificity oncological agents.[1][2]

Chemical Profile & Structural Significance

FeatureSpecification
Chemical Name This compound
CAS Number 1227496-67-4 (Note: User-provided CAS 109376-08-1 is likely an error or refers to an isomer; 1227496-67-4 is the verified identifier for this specific structure)
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
Key Functional Groups C2-Cl: Latent electrophile (Suzuki/Buchwald coupling).C3-Me: Hydrophobic anchor; steric gatekeeper.C4-F: Highly reactive electrophile (

"hotspot").[1][2][3][4]
Why This Substitution Pattern Matters

In medicinal chemistry, the "Magic Methyl" effect is well-documented—adding a methyl group can boost potency by orders of magnitude by filling hydrophobic pockets or restricting conformation.[1][2] However, installing a methyl group after ring assembly is difficult.[1][2] This building block comes "pre-methylated" with a highly reactive fluorine handle, streamlining the synthesis of complex trisubstituted pyridines.[1][2]

Comparative Analysis: Performance vs. Alternatives

The following table contrasts This compound with its two closest structural competitors: 2,4-Dichloro-3-methylpyridine and 2-Chloro-4-fluoropyridine .

Table 1: Reactivity & Utility Comparison
MetricThis compound (Target)2,4-Dichloro-3-methylpyridine (Alternative A)2-Chloro-4-fluoropyridine (Alternative B)[1][2]

Reactivity (C4)
High: Fluorine is a superior leaving group in activated pyridines.[1][2]Moderate: Chlorine is slower; requires higher temps or stronger bases.[1][2]High: Similar reactivity to target.[1][2]
Regioselectivity Excellent: C4-F reacts exclusively over C2-Cl under mild conditions.[1][2]Poor: C4-Cl and C2-Cl have similar reactivity profiles, leading to inseparable mixtures.[1][2]Good: But lacks the C3-methyl group.[1][2]
Biological Potency High: C3-Methyl often critical for IC50 < 10 nM (e.g., KRAS inhibitors).[1][2]High: Same scaffold, but synthesis is lower yielding.[1][2]Low: Missing methyl group often results in "loose" binding.[1][2]
Synthetic Yield >85% (Typical for C4 substitution)~50-60% (Due to bis-substitution byproducts)>90%
Cost Efficiency Medium: Higher upfront cost, but saves purification steps.[1][2]Low: Cheap starting material, but high purification costs.[1][2]Low: Cheap, but may fail biological targets.[1][2]

Application Case Study: KRAS Inhibitor Synthesis

Context: The patent WO 2022/010828 (Merck Sharp & Dohme) highlights the use of this scaffold in synthesizing novel KRAS inhibitors.[2] The workflow relies on the specific reactivity of the C4-Fluoro group to install a ligand, followed by C2 functionalization.

Mechanism of Action (Synthetic)
  • Step 1 (

    
    ):  The amine nucleophile attacks C4.[1][2] The electronegative fluorine and the ring nitrogen lower the transition state energy (Meisenheimer complex).[1][2] The C3-methyl group sterically guides the nucleophile but does not block the reaction.[1][2]
    
  • Step 2 (Coupling): The C2-Chlorine remains intact, ready for a subsequent Suzuki-Miyaura coupling to attach the biaryl core common in KRAS drugs (e.g., Sotorasib analogs).[1][2]

Visualized Workflow (Graphviz)

SynthesisWorkflow cluster_0 Key Advantage: Regioselectivity Start 2-Chloro-4-fluoro- 3-methylpyridine Intermediate Intermediate A: C4-Substituted Pyridine Start->Intermediate SnAr (C4-F displacement) Mild Base, 25°C Reagent1 Amine Nucleophile (R-NH2) Reagent1->Intermediate Product Final Drug Candidate (KRAS Inhibitor) Intermediate->Product Suzuki Coupling (C2-Cl) Pd(dppf)Cl2, 90°C Reagent2 Aryl Boronic Acid (Pd Catalyst) Reagent2->Product

Caption: Step-wise functionalization showing the orthogonal reactivity of C4-F and C2-Cl.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (From 2-Chloro-4-fluoropyridine)

Based on WO 2022/010828 methodology.[1][2]

Objective: Install the C3-methyl group via directed lithiation. Reagents: 2-Chloro-4-fluoropyridine (1.0 eq), LDA (1.2 eq), Iodomethane (1.1 eq), THF (Anhydrous).[1][2]

  • Setup: Flame-dry a 3-neck flask and purge with Nitrogen (

    
    ). Add anhydrous THF and cool to -78°C .
    
  • Lithiation: Add LDA (2.0 M in THF/hexane) dropwise over 20 minutes. Maintain temperature below -70°C.

    • Insight: The C3 position is lithiated preferentially due to the Ortho-Directing Effect (ODE) of the C4-Fluorine and C2-Chlorine.[1][2]

  • Stir: Stir at -78°C for 30 minutes to ensure complete formation of the lithiated species.

  • Alkylation: Add Iodomethane (MeI) dropwise.[1][2]

  • Quench: Warm to room temperature over 2 hours. Quench with saturated

    
    .[1][2]
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Nucleophilic Substitution ( ) at C4

Objective: Selective displacement of Fluorine by an amine.[1][2]

  • Dissolution: Dissolve This compound (1.0 eq) in DMSO or DMF.

  • Addition: Add the amine nucleophile (1.1 eq) and a base (DIPEA or

    
    , 2.0 eq).
    
  • Reaction: Stir at 25–60°C .

    • Comparison Note: If using the 2,4-dichloro analog, this step would require heating to >100°C, increasing the risk of side reactions at the C2 position.[1] The fluorinated scaffold allows for milder conditions.[1][2]

  • Monitoring: Monitor by LC-MS. The reaction is typically complete within 2–4 hours.[1][2]

References

  • Merck Sharp & Dohme Corp. (2022).[1][2][5] Heteroaryl Compounds as KRAS Inhibitors. WO Patent 2022/010828.[1][2][6] World Intellectual Property Organization.[1][2] [2]

  • Accela ChemBio. (2024).[1][2] Product Analysis: this compound (CAS 1227496-67-4).[1][2][3] Accela Scientific Data.

  • Schlosser, M. (2005).[2] The "Magic Methyl" Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for the C3-methyl rationale).

  • Sakata, G., et al. (1990).[1][2] Regioselective Nucleophilic Substitution of Fluoropyridines. Heterocycles. (Foundational text on F vs Cl reactivity in pyridines).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluoro-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.